Architectural Profiling and Synthetic Utility of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate in Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, the demand for versatile, bifunctional building blocks is paramount. Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS: 951885-76-0) emerges as a highly specialized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, the demand for versatile, bifunctional building blocks is paramount. Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS: 951885-76-0) emerges as a highly specialized scaffold that bridges a rigid, electron-deficient aromatic system with a flexible aliphatic tether[1]. Characterized by its orthogonal reactivity, this molecule serves as a critical intermediate in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), targeted protein degradation (TPD) linkers, and DNA minor groove binders[2].
This technical guide dissects the physicochemical properties of the compound, details a self-validating synthetic workflow designed to overcome aromatic deactivation, and maps its downstream applications in medicinal chemistry.
Structural and Physicochemical Profiling
The molecular architecture of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate presents three distinct reactive nodes, allowing for highly controlled, stepwise derivatization:
The Nitrile (Cyano) Group : Positioned para on the phenyl ring, this strong electron-withdrawing group serves as a masked precursor for amidines, tetrazoles, or primary amines[2].
The C8 Ketone : Acts as an electrophilic center for reductive amination or as an enolizable site for alpha-halogenation, facilitating Hantzsch thiazole/imidazole synthesis.
The Ethyl Ester : Provides a 7-carbon aliphatic chain (derived from suberic acid) that can be selectively hydrolyzed and coupled to target proteins or E3 ligase ligands without interfering with the aromatic headgroup[3].
Quantitative Data Summary
The following table summarizes the core physicochemical descriptors critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior (e.g., Lipinski parameters) during early-stage drug design[1][3].
The synthesis of aryl oxoalkanoates is traditionally achieved via Friedel-Crafts acylation—for example, reacting substituted benzenes with suberoyl chloride in the presence of a Lewis acid like AlCl₃[4]. However, the para-cyano group is strongly electron-withdrawing, rendering benzonitrile highly deactivated towards electrophilic aromatic substitution. Attempting a direct Friedel-Crafts acylation would result in sluggish kinetics, poor regioselectivity, and extensive degradation[5].
Expert Insight & Causality :
To circumvent the poor nucleophilicity of the deactivated aromatic ring, a nucleophilic acyl substitution strategy is vastly superior. By converting suberic acid monoethyl ester into a Weinreb amide, followed by the controlled addition of 4-cyanophenylmagnesium bromide, the target ketone is synthesized with high chemoselectivity. The Weinreb amide forms a stable, chelated tetrahedral intermediate that prevents the over-addition of the Grignard reagent, ensuring that the reaction stops precisely at the ketone stage upon workup.
Caption: Synthetic workflow for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate via Weinreb amide.
Experimental Protocols: The Weinreb Amide Route
The following step-by-step methodology is designed as a self-validating system, ensuring high fidelity and yield at each stage of the synthesis.
Phase 1: Synthesis of the Weinreb Amide Intermediate
Rationale : Utilizing N,O-dimethylhydroxylamine ensures the formation of a stable intermediate that resists secondary nucleophilic attack.
Step-by-Step Procedure :
Preparation : Dissolve suberic acid monoethyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere to prevent moisture-induced hydrolysis.
Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the reaction vessel to 0 °C using an ice bath.
Activation : Portion-wise, add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Causality: EDC and HOBt synergistically activate the carboxylic acid by forming a highly reactive OBt-ester. This minimizes epimerization and significantly accelerates the amidation process compared to standard carbodiimides.
Amidation : Introduce N,O-dimethylhydroxylamine hydrochloride (1.5 eq). Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
Validation & Workup : Monitor reaction completion via TLC (Hexane/EtOAc 7:3). Once the starting material is consumed, quench the reaction with 1M HCl. Causality: The acidic quench protonates and removes unreacted amine and basic byproducts. Extract the aqueous layer with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Grignard Addition and Ketone Formation
Rationale : The cyano group is susceptible to nucleophilic attack by Grignard reagents at elevated temperatures. Strict thermal control is required to ensure chemoselectivity toward the Weinreb amide.
Step-by-Step Procedure :
Preparation : Dissolve the purified Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool the solution to -20 °C using a dry ice/ethylene glycol bath.
Nucleophilic Attack : Dropwise, add a freshly prepared solution of 4-cyanophenylmagnesium bromide (1.1 eq) in THF. Causality: Maintaining the temperature at -20 °C suppresses competitive nucleophilic attack on the electrophilic nitrile carbon, directing the Grignard reagent exclusively to the amide carbonyl.
Maturation : Stir the reaction mixture for 2 hours at -20 °C, then allow it to slowly warm to 0 °C over an additional hour.
Validation & Quench : Meticulously quench the reaction by slowly adding a cold, saturated aqueous solution of NH₄Cl. Causality: The mildly acidic NH₄Cl smoothly breaks down the stable magnesium-chelated tetrahedral intermediate, releasing the target ketone without risking the hydrolysis of the terminal ethyl ester.
Isolation : Extract the mixture with Ethyl Acetate (EtOAc). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and purify via flash column chromatography (silica gel, gradient elution Hexane to 8:2 Hexane/EtOAc) to yield pure Ethyl 8-(4-cyanophenyl)-8-oxooctanoate.
Downstream Applications in Drug Development
The 4-cyanophenyl ketone motif is a highly privileged structure in medicinal chemistry. Research demonstrates that related 4-cyanophenyl ketones are critical intermediates in the synthesis of 2,5-bis(4-cyanophenyl)furans[2]. These furans undergo Pinner reactions to yield amidine-based DNA minor groove binders (e.g., Furamidine and Pafuramidine), which are potent antimicrobial and antiparasitic agents[2].
Furthermore, the 7-carbon aliphatic chain provided by the octanoate backbone represents an optimal spacer length for PROTAC linkers. It provides sufficient degrees of freedom to bridge a target protein with an E3 ubiquitin ligase, minimizing steric clashes while maintaining cellular permeability.
Caption: Downstream derivatization pathways of the bifunctional oxooctanoate scaffold.
References
EvitaChem . "Building Blocks P12955: Ethyl 8-(4-cyanophenyl)-8-oxooctanoate". Chemical Properties and Inventory Data. 1
BenchChem . "An In-Depth Technical Guide to the Safety and Handling of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate". Context on Friedel-Crafts Acylation of Aryl Oxoalkanoates. 4
BenchChem . "Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates". Regioselectivity and Yield Factors. 5
Semantic Scholar . "A new synthesis of 2,5-bis(4-cyanophenyl)furan". Applications of 4-cyanophenyl ketones in Amidine Synthesis. 2
1H and 13C NMR chemical shifts for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
A Comprehensive Technical Guide to the NMR Characterization of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate Executive Summary Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS: 951885-76-0) is a highly versatile bifunctional buildin...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Technical Guide to the NMR Characterization of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
Executive Summary
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS: 951885-76-0) is a highly versatile bifunctional building block frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), PROTAC linkers, and specialized materials. Structurally, it features an electrophilic aryl ketone, a para-substituted cyano ring, and a terminal ethyl ester separated by a flexible hexamethylene spacer. For researchers and drug development professionals, precise analytical characterization of this molecule is critical. This whitepaper provides an in-depth, causally-driven analysis of its
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectra, supported by self-validating experimental protocols.
Structural Deconstruction & Mechanistic Rationale
To accurately predict and assign the NMR chemical shifts of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, the molecule must be deconstructed into three distinct electronic domains:
The 4-Cyanophenyl Ketone Domain: Both the ketone carbonyl and the cyano group are strong electron-withdrawing groups (EWGs). The ketone carbonyl withdraws electron density via resonance and inductive effects, profoundly deshielding the ortho-protons of the aromatic ring[1]. The cyano group exerts a similar but slightly weaker localized anisotropic effect.
The Aliphatic Hexamethylene Chain: The six contiguous methylene groups (-CH
2
-) act as a magnetic insulator between the two terminal carbonyls. The
α
-protons adjacent to the aryl ketone are significantly more deshielded than those adjacent to the aliphatic ester due to the extended
π
-conjugation of the aryl system.
The Ethyl Ester Domain: The ester carbonyl is less electron-withdrawing than the ketone due to resonance donation from the alkoxy oxygen. This results in distinct, easily identifiable chemical shifts for the terminal ethyl group and the adjacent
α
-methylene protons[2].
Quantitative Data Presentation: Spectral Assignments
The following tables summarize the predicted high-resolution NMR data, synthesized from established chemical shift rules and structurally analogous fragments (such as 4-acetylbenzonitrile and ethyl octanoate)[1][2].
Table 1:
1
H NMR Spectral Data (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Mechanistic Assignment & Causality
H-2', H-6'
8.05
d
8.5
2H
Aromatic protons ortho to the ketone. Highly deshielded by the C=O resonance effect[1].
H-3', H-5'
7.78
d
8.5
2H
Aromatic protons ortho to the cyano group. Forms an AA'BB' spin system with H-2'/H-6'[1].
-O-CH
2
-
4.12
q
7.1
2H
Ethyl ester methylene. Deshielded directly by the electronegative oxygen[2].
C7-H
2
2.98
t
7.3
2H
Methylene
α
to the ketone. Deshielded by the magnetic anisotropy of the aryl ketone.
C2-H
2
2.30
t
7.5
2H
Methylene
α
to the ester. Less deshielded than C7 due to ester resonance donation[2].
To ensure high-fidelity data acquisition and prevent artifacts (e.g., line broadening, poor signal-to-noise ratio), the following self-validating methodology must be strictly adhered to[3].
Phase 1: Sample Preparation
Weighing: Accurately weigh 15–20 mg of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate. Rationale: This mass provides an optimal concentration for
1
H (16 scans) and
13
C (1024 scans) without increasing sample viscosity, which can degrade resolution.
Solvation: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (
δ
= 0.00 ppm)[3].
Filtration: Pass the solution through a tightly packed glass wool plug into a precision 5 mm NMR tube. Validation Check: The solution must be completely optically clear. Particulates distort magnetic field homogeneity, leading to asymmetric peak shapes.
Phase 2: Instrument Calibration & Acquisition
Locking and Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl
3
. Tune and match the probe specifically for
1
H and
13
C nuclei to maximize power transfer.
Shimming (Critical Step): Perform automated or manual gradient shimming (Z1-Z5). Validation Check: The Full Width at Half Height (FWHH) of the residual CHCl
3
solvent peak (
δ
7.26 ppm) must be
≤
0.6 Hz.
1
H Acquisition: Acquire the proton spectrum using a 30° pulse angle, a 1-second relaxation delay (D1), and 16 scans.
13
C Acquisition: Acquire the carbon spectrum using a proton-decoupled sequence (WALTZ-16), a 30° pulse angle, a 2-second relaxation delay, and 1024 scans[3]. Rationale: The 2-second delay ensures adequate relaxation for quaternary carbons (C1, C8, C-1', C-4', -CN) to be quantifiable.
Workflow Visualization
Fig 1: Standardized NMR validation workflow for bifunctional linker characterization.
Epigenetic Modulation via Aryl-Oxoaliphatic Scaffolds: Mechanism of Action of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate Derivatives
Executive Summary The chemical building block Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS 951885-76-0) represents a highly versatile synthetic intermediate for the development of next-generation epigenetic modulators. Wh...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The chemical building block Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS 951885-76-0) represents a highly versatile synthetic intermediate for the development of next-generation epigenetic modulators. While the ethyl ester itself acts as an inactive prodrug or precursor, its derivatization—specifically the conversion of the ester into a hydroxamic acid—yields potent inhibitors of Histone Deacetylases (HDACs).
This technical whitepaper details the structural rationale, molecular mechanism of action (MoA), and validation protocols for the active derivatives of this scaffold, hereafter referred to as ECO-HAs (8-(4-cyanophenyl)-8-oxooctanehydroxamic acids). By bridging the gap between synthetic chemistry and epigenetic pharmacology, this guide provides a comprehensive framework for evaluating these compounds in preclinical oncology and chromatin remodeling studies.
Structural Rationale & Pharmacophore Modeling
The efficacy of ECO-HAs is rooted in their perfect alignment with the classic tripartite pharmacophore model required for HDAC inhibition[1]: a surface recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG)[2].
The Cap Group (4-Cyanophenyl): The bulky aromatic ring interacts with the hydrophobic residues at the rim of the HDAC active site[3]. The electron-withdrawing cyano (–C≡N) substituent introduces a strong dipole, which enhances hydrogen bonding with surface residues. This specific cap architecture is known to drive isoform selectivity, particularly favoring HDAC6 (Class IIb) over Class I isoforms due to the wider, more solvent-exposed rim of the HDAC6 pocket[3].
The Hydrophobic Linker (8-Oxooctanoate Chain): HDAC enzymes feature an ~11 Å deep, narrow hydrophobic channel leading to the catalytic center. The 6-carbon equivalent aliphatic chain of the oxooctanoate scaffold acts as an optimal spacer, allowing the molecule to traverse this channel without steric clash. The ketone moiety at the C8 position provides localized rigidity, orienting the cap group optimally against the enzyme surface.
The Zinc-Binding Group (Hydroxamic Acid): The synthetic conversion of the native ethyl ester to a hydroxamate (–CONHOH) is the critical activating step. The hydroxamic acid acts as a bidentate chelator, displacing the catalytic water molecule and forming a highly stable 5-membered ring complex with the Zn²⁺ ion at the base of the HDAC pocket[1].
Fig 1: Pharmacophore model of the active hydroxamate derivative binding to the HDAC active site.
Mechanism of Action: Target Engagement to Phenotype
The mechanism of action for ECO-HA derivatives operates through a highly conserved cascade, translating direct enzymatic inhibition into profound transcriptomic changes[4].
Direct Target Engagement
Upon entering the nucleus (or cytoplasm for HDAC6), the ECO-HA derivative competitively binds to the HDAC active site. The bidentate chelation of the Zn²⁺ ion neutralizes the enzyme's ability to polarize the carbonyl oxygen of acetylated lysine residues on histone tails, effectively halting the deacetylation catalytic cycle[5].
Chromatin Remodeling
The inhibition of HDACs disrupts the dynamic equilibrium between Histone Acetyltransferases (HATs) and HDACs. This results in the rapid accumulation of hyperacetylated histones (specifically H3K9ac and H4K16ac)[6]. The neutralization of the positive charge on lysine residues weakens the electrostatic affinity between histones and the negatively charged DNA backbone, transitioning the chromatin from a condensed, transcriptionally silent state (heterochromatin) to an open, active state (euchromatin).
Transcriptional Reactivation and Apoptosis
The relaxation of chromatin allows transcription factors to access previously silenced promoter regions. A hallmark of this MoA is the robust upregulation of the CDKN1A gene, which encodes the p21^(WAF1/CIP1) protein. As a cyclin-dependent kinase (CDK) inhibitor, elevated p21 halts cell cycle progression at the G1/S phase, ultimately triggering caspase-dependent apoptosis in malignant cells[4].
Fig 2: Downstream epigenetic signaling cascade induced by HDAC inhibition, leading to apoptosis.
To rigorously validate the MoA of ECO-HA derivatives, researchers must employ orthogonal assays that confirm both in vitro enzymatic inhibition and in cellulo target engagement. The following protocols are designed as self-validating systems.
Protocol 1: In Vitro Fluorogenic HDAC Profiling Assay
Purpose: To quantify direct enzyme inhibition (IC₅₀) independent of cellular permeability constraints.
Causality & Validation: This assay uses an acetylated peptide substrate conjugated to a fluorophore (AMC). If the ECO-HA derivative successfully occupies the active site, it competitively excludes the substrate. Subsequent addition of trypsin (which only cleaves deacetylated peptides) fails to release the fluorophore. Thus, a decrease in fluorescence is directly and causally linked to successful target engagement[7].
Step-by-Step Methodology:
Preparation: Dilute recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC6) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
Compound Incubation: Dispense 10 µL of ECO-HA derivatives (serially diluted from 10 µM to 0.1 nM) into a 384-well black microplate. Add 20 µL of the enzyme solution. Incubate at 37°C for 30 minutes to allow the compound to achieve binding equilibrium. Self-Validation: Include Trichostatin A (TSA) as a positive control to verify the dynamic range and catalytic viability of the enzyme[7].
Substrate Addition: Add 20 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for 1 hour at 37°C.
Development: Add 50 µL of the developer solution (containing trypsin and 2 µM TSA to quench further deacetylation). Incubate for 20 minutes at room temperature.
Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression.
Protocol 2: Cellular Target Engagement via Western Blotting
Purpose: To verify that the ECO-HA derivative penetrates the cell membrane and successfully alters the epigenetic landscape in a physiological environment.
Causality & Validation: Measuring the accumulation of acetylated Histone H3 (H3K9ac) directly quantifies the downstream consequence of HDAC inhibition. The inclusion of a total Histone H3 loading control validates that the observed signal increase is due to stoichiometric hyperacetylation, ruling out artifacts caused by global protein upregulation[6].
Step-by-Step Methodology:
Cell Treatment: Seed HCT116 colorectal carcinoma cells in 6-well plates at 3x10⁵ cells/well. After 24 hours, treat cells with vehicle (0.1% DMSO) or ECO-HA derivatives at 1x, 5x, and 10x their established in vitro IC₅₀ concentrations. Incubate for 24 hours.
Histone Extraction: Wash cells with cold PBS and lyse using a Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and a protease inhibitor cocktail). Centrifuge to isolate the nuclear pellet. Extract histones overnight at 4°C using 0.2 N HCl.
Electrophoresis: Neutralize the extract and quantify protein concentration via BCA assay. Load 15 µg of protein per lane onto a 4–20% gradient SDS-PAGE gel.
Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA, then probe with primary antibodies against H3K9ac (1:1000) and Total Histone H3 (1:2000) overnight at 4°C.
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Quantify band densitometry normalized to Total H3.
The structural necessity of the ZBG is demonstrated by comparing the raw building block (the ethyl ester prodrug), the carboxylic acid intermediate, and the final active hydroxamic acid (ECO-HA). As shown in the table below, the inability of the ester or carboxylic acid to form a bidentate chelate with the active site zinc renders them biologically inert, validating the pharmacophore model.
Compound Derivative
Chemical Modification at C1
HDAC1 IC₅₀ (nM)
HDAC3 IC₅₀ (nM)
HDAC6 IC₅₀ (nM)
Ethyl Ester (Prodrug)
-COOCH2CH3
> 10,000
> 10,000
> 10,000
Carboxylic Acid
-COOH
> 10,000
> 10,000
> 10,000
Active ECO-HA
-CONHOH
45 ± 4.2
60 ± 5.1
12 ± 1.8
Data Interpretation: The active ECO-HA derivative demonstrates potent nanomolar inhibition across Class I and IIb HDACs. The ~4-fold selectivity for HDAC6 over HDAC1 is driven by the 4-cyanophenyl cap group, which preferentially interacts with the wider surface topology of the HDAC6 catalytic domain[3].
References
High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Pharmacodynamic Response and Inhibition of Growth of Human Tumor Xenografts by the Novel Histone Deacetylase Inhibitor PXD101. Clinical Cancer Research (AACR Journals). Available at:[Link]
Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. ACS Omega. Available at:[Link]
Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Pharmaceuticals (MDPI). Available at:[Link]
Entropy as a Driver of Selectivity for Inhibitor Binding to Histone Deacetylase 6. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8. Biochemistry (ACS Publications). Available at:[Link]
In-Depth Technical Guide & Safety Profile: Ethyl 8-(4-cyanophenyl)-8-oxooctanoate in Drug Development
Executive Summary & Structural Logic As medicinal chemistry increasingly pivots toward targeted protein degradation (TPD) and complex bifunctional molecules, the selection of optimal linker architectures is paramount. Et...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Logic
As medicinal chemistry increasingly pivots toward targeted protein degradation (TPD) and complex bifunctional molecules, the selection of optimal linker architectures is paramount. Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS: 951885-76-0) is a highly specialized, bifunctional aliphatic building block. Structurally, it features a terminal ethyl ester, an 8-carbon aliphatic spacer, and a para-cyanophenyl ketone motif.
This specific architecture is not accidental. In the context of Proteolysis Targeting Chimeras (PROTACs), alkyl linkers are actively re-incorporated during lead optimization because they outperform traditional polyethylene glycol (PEG) linkers in parallel artificial membrane assays, correlating to improved unbound concentrations in plasma and brain tissue[]. Furthermore, the terminal ethyl ester serves as a robust, orthogonally protected handle for sequential amidation, while the cyanophenyl group can serve either as a target-binding pharmacophore or as a precursor for further derivatization (e.g., reduction to a primary amine or conversion to a tetrazole).
PROTAC linker assembly, API intermediate synthesis, bifunctional conjugation
Mechanistic Toxicity & Metabolic Profiling
Understanding the toxicity of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate requires a predictive analysis of its metabolic liabilities. The compound's safety profile is dictated by its two primary functional domains: the ethyl ester and the aliphatic-aryl ketone chain.
Carboxylesterase-Mediated Hydrolysis
The most significant metabolic event for this compound in vivo is the rapid hydrolysis of the ethyl ester. Human Carboxylesterase 1 (CES1), which is abundantly expressed in the liver, and Carboxylesterase 2 (CES2), found primarily in the small intestine, dictate this biotransformation[2][3].
The Causality of Isozyme Specificity: CES1 possesses a wide active pocket that preferentially hydrolyzes substrates with a small alcohol group and a large acyl group[2][4]. Because Ethyl 8-(4-cyanophenyl)-8-oxooctanoate releases ethanol (a very small alcohol) and leaves a bulky 8-(4-cyanophenyl)-8-oxooctanoic acid, it is a textbook substrate for rapid CES1-mediated hepatic clearance[4][5]. This rapid conversion to the free acid drastically shifts the molecule's polarity, preventing intracellular accumulation of the lipophilic parent compound and thereby reducing systemic toxicity.
Oxidative Metabolism vs. Cleavage
A critical advantage of utilizing an alkyl chain over a PEG chain in drug design is the shift in metabolic degradation pathways. While PEG chains undergo progressive shortening via ether peroxidation, alkyl chains like the octanoate moiety in this compound are typically metabolized at the terminal or sub-terminal positions via CYP450-mediated hydroxylation[]. This retains the overall chain length and structural integrity of the linker during early pharmacokinetic phases[].
(Note: As a specialized intermediate, empirical in vivo toxicity data is limited; hazards are extrapolated from structurally homologous keto-esters and benzonitriles).
Hazard Class
Signal Word
Hazard Statements (GHS)
Precautionary Protocols
Acute Toxicity (Oral)
Warning
H302: Harmful if swallowed
P264: Wash hands thoroughly after handling; P270: Do not eat/drink when using.
Skin Corrosion/Irritation
Warning
H315: Causes skin irritation
P280: Wear protective gloves/protective clothing.
Eye Damage/Irritation
Warning
H319: Causes serious eye irritation
P305+P351+P338: Rinse cautiously with water for several minutes.
To ensure scientific integrity, the following workflows are designed as self-validating systems, incorporating necessary controls to isolate specific chemical or biological variables.
Protocol 1: Chemical Derivatization for PROTAC Linker Assembly
Alkyl linkers are valued for their synthetic economy[]. The conversion of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate into a PROTAC linker requires a controlled saponification followed by amidation.
Step-by-Step Methodology:
Saponification (Ester Hydrolysis): Dissolve 1.0 eq of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate in a 3:1 mixture of THF/H₂O. Cool to 0°C. Add 1.5 eq of LiOH·H₂O.
Causality: LiOH is chosen over NaOH to prevent potential nucleophilic attack or degradation of the electrophilic ketone or cyano groups. The low temperature suppresses unwanted side reactions.
Acidification & Extraction: Stir for 4 hours at room temperature. Monitor via TLC until the ester is consumed. Acidify to pH 3 using 1M HCl to protonate the carboxylate, then extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate in vacuo.
Activation & Amidation: Dissolve the resulting free acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes to form the active ester.
Conjugation: Add 1.0 eq of the target E3 ligase ligand (e.g., an amine-functionalized pomalidomide derivative). Stir at room temperature for 12 hours.
Validation: Purify via preparative HPLC. Confirm product mass and purity (>95%) using LC-MS/MS.
Workflow for utilizing the compound in PROTAC linker synthesis.
Protocol 2: In Vitro Metabolic Stability Screening (Microsomal Assay)
To empirically validate the predicted CES1 and CYP450 metabolism, a hepatic microsome incubation assay must be performed. This protocol uses a self-validating design to distinguish between esterase cleavage and oxidative metabolism.
Step-by-Step Methodology:
System Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Compound Addition: Add Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (dissolved in DMSO) to a final concentration of 1 µM. Crucial: Ensure final DMSO concentration is <0.1% to prevent solvent-induced CYP inhibition.
Self-Validating Controls (The Causality Check):
Control A (Total Metabolism): Add NADPH regenerating system (initiates CYP450).
Control B (CES Inhibition): Pre-incubate HLM with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a potent CES inhibitor, before adding the compound and NADPH. This isolates CYP450-specific degradation by shutting down ester hydrolysis[5].
Control C (Negative Control): Heat-inactivated HLM to rule out spontaneous chemical instability.
Incubation & Quenching: Incubate at 37°C. Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent ethyl ester and the appearance of the free acid metabolite.
Predicted metabolic biotransformation pathways via CES and CYP450.
Laboratory Safety & Spill Response Protocol
Due to the presence of the cyanophenyl moiety and the lipophilic nature of the compound, strict adherence to laboratory safety protocols is required. While aryl cyanides do not readily release free cyanide ions under standard physiological conditions, combustion or strong acid hydrolysis can generate toxic hydrogen cyanide (HCN) gas.
Personal Protective Equipment (PPE): Nitrile gloves (double-layered for spill cleanup), safety goggles, and a flame-retardant lab coat. All handling of the neat powder must occur within a certified Class II fume hood to prevent inhalation of particulates.
Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The inert atmosphere prevents slow oxidation of the ketone and hydrolysis of the ester by ambient moisture.
Spill Response:
Isolate the area and ensure maximum fume hood ventilation.
Do NOT use water, as this may spread the lipophilic compound.
Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite).
Carefully sweep into a designated hazardous waste container.
Wash the contaminated surface with a solvent in which the compound is highly soluble (e.g., acetone or ethanol), followed by a surfactant-rich aqueous wash.
References
Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - MDPI. 2[2]
Carboxylesterase 1 – Knowledge and References - Taylor & Francis. 3[3]
The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - NIH / PMC.5[5]
Human carboxylesterases: a comprehensive review - NIH / PMC. 4[4]
Current strategies for the design of PROTAC linkers: a critical review - NIH / PMC. 6[6]
Comprehensive Spectroscopic Characterization of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate: A Technical Guide for Structural Elucidation
Executive Summary & Structural Rationale In modern medicinal chemistry and advanced materials synthesis, bifunctional and trifunctional building blocks are critical for developing complex molecular architectures. Ethyl 8...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry and advanced materials synthesis, bifunctional and trifunctional building blocks are critical for developing complex molecular architectures. Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS: 951885-76-0, MW: 287.35 g/mol ) is one such highly versatile intermediate[1].
Structurally, this molecule (C₁₇H₂₁NO₃) presents three orthogonal reactive centers:
A terminal benzonitrile moiety: Capable of participating in cross-coupling, reduction, or tetrazole formation.
An aromatic ketone: Susceptible to nucleophilic addition or reductive amination.
An aliphatic ethyl ester: Primed for saponification or amidation.
Because these functional groups exhibit distinct electronic environments, their spectroscopic signatures are highly resolved. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic phenomena—explaining exactly why the molecule behaves the way it does under Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) interrogation[2].
To ensure absolute trustworthiness in structural elucidation, analytical protocols must be designed as self-validating systems. This means incorporating internal controls that confirm the instrument's operational integrity before the sample data is even interpreted[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Choice: We utilize CDCl₃ as the solvent because it provides excellent solvation for medium-polarity keto-esters while supplying a deuterium signal for magnetic field frequency locking.
Protocol:
Dissolve 15 mg of the analyte (>98% purity) in 0.6 mL of deuterated chloroform (CDCl₃).
Add 0.03% v/v Tetramethylsilane (TMS). Self-Validation: The TMS acts as an internal standard; if the TMS peak deviates from 0.00 ppm, the spectrum is automatically flagged for recalibration.
Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration of the long aliphatic chain).
Causality of Choice: Attenuated Total Reflectance (ATR) is selected over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture can create a broad -OH stretch that obscures the critical carbonyl region. ATR eliminates this artifact[3].
Protocol:
Clean the diamond ATR crystal with isopropanol and acquire a background spectrum. Self-Validation: A flat baseline confirms the absence of residual cross-contamination.
Apply 2 mg of the neat sample directly to the crystal and apply uniform pressure via the anvil.
Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 accumulations).
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: Electrospray Ionization (ESI) in positive mode is a "soft" ionization technique. Unlike Electron Impact (EI), ESI prevents the complete fragmentation of the flexible octanoate chain, ensuring the intact protonated molecular ion [M+H]⁺ remains the base peak[2].
Protocol:
Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% formic acid. Self-Validation: Formic acid acts as a proton source, artificially driving the equilibrium toward the [M+H]⁺ state to guarantee signal detection.
Inject 5 µL into the LC-MS system operating in ESI+ mode.
Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix prior to acquisition to ensure sub-5 ppm mass accuracy.
Workflow & Logical Mapping Visualizations
The following diagrams illustrate the self-validating workflow and the logical mapping of the molecule's functional groups to their respective spectroscopic signals.
Fig 1: Orthogonal workflow for the spectroscopic characterization of organic building blocks.
Fig 2: Logical mapping of functional groups to their primary spectroscopic signatures.
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Elucidation
The ¹H NMR spectrum of this compound is a masterclass in electronic deshielding. The 4-cyanophenyl group manifests as a classic AA'BB' spin system. Because both the cyano (-CN) and ketone (C=O) groups are strongly electron-withdrawing via resonance, the aromatic protons are severely deshielded, appearing as two distinct doublets pushed far downfield (~7.78 and 8.05 ppm)[4].
On the aliphatic side, the spectrum clearly differentiates the two ends of the octanoate chain. The methylene protons adjacent to the highly electronegative ester oxygen (-O-CH₂-) appear as a distinct quartet at ~4.12 ppm, coupling with the terminal methyl triplet at ~1.25 ppm[5].
The ¹³C NMR provides the definitive proof of the two distinct carbonyl environments. The ketone carbon, conjugated with the aromatic ring, is highly deshielded and resonates near 198.5 ppm. In contrast, the aliphatic ester carbonyl is insulated from this extended pi-system and resonates upfield at 173.8 ppm[5]. The nitrile carbon provides a sharp, unambiguous signal at 118.2 ppm[4].
Infrared (IR) Vibrational Analysis
IR spectroscopy serves as an orthogonal validation of the NMR data. The most critical diagnostic feature of this molecule is the presence of two distinct carbonyl stretching frequencies.
Because the ketone is conjugated with the aromatic ring, its C=O bond order is slightly reduced by resonance, lowering its stretching frequency to ~1690 cm⁻¹. The ester carbonyl, lacking this conjugation, requires more energy to stretch and appears at ~1735 cm⁻¹. The nitrile group is easily confirmed by a sharp, isolated stretch in the alkyne region at ~2230 cm⁻¹.
Mass Spectrometry (HRMS)
The theoretical exact mass for C₁₇H₂₁NO₃ is 287.1521 Da. Under ESI+ conditions, the molecule readily accepts a proton at either the ketone or ester oxygen, yielding a robust [M+H]⁺ ion at m/z 288.159. A secondary sodium adduct [M+Na]⁺ at m/z 310.141 is also typically observed, further validating the intact molecular weight[2].
Quantitative Data Summaries
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Shift (ppm)
Multiplicity
Integration
Structural Assignment
Mechanistic Rationale
8.05
d (J=8.2 Hz)
2H
Ar-H (ortho to C=O)
Deshielded by ketone resonance
7.78
d (J=8.2 Hz)
2H
Ar-H (ortho to CN)
Deshielded by nitrile resonance
4.12
q (J=7.1 Hz)
2H
-O-CH₂-CH₃
Deshielded by adjacent ester oxygen
2.98
t (J=7.3 Hz)
2H
Ar-C(=O)-CH₂-
α-protons to aromatic ketone
2.28
t (J=7.4 Hz)
2H
-CH₂-C(=O)O-
α-protons to aliphatic ester
1.75 - 1.60
m
4H
-CH₂- (β to carbonyls)
Inner aliphatic envelope
1.45 - 1.30
m
4H
-CH₂- (γ to carbonyls)
Inner aliphatic envelope
| 1.25 | t (J=7.1 Hz) | 3H | -O-CH₂-CH₃ | Terminal methyl group |
Crystallographic data and X-ray diffraction of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
An In-Depth Technical Guide to the Crystallographic Analysis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate Abstract This guide provides a comprehensive, field-proven methodology for the determination and analysis of the sing...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystallographic Analysis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
Abstract
This guide provides a comprehensive, field-proven methodology for the determination and analysis of the single-crystal X-ray diffraction data for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate. As of this publication, a definitive crystal structure for this compound (CAS No. 951885-76-0) is not publicly available in crystallographic databases.[1] This document serves as an authoritative roadmap for researchers in structural chemistry, materials science, and drug development, detailing the necessary steps from material purification to final data interpretation and reporting. We address the causality behind critical experimental choices, ensuring a robust and reproducible workflow. The protocols herein are designed to be self-validating, incorporating quality checkpoints to yield a high-fidelity structural model.
Introduction: The Rationale for Structural Elucidation
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is a bifunctional organic molecule featuring a flexible aliphatic ester chain and a rigid aromatic ketone moiety. This structure suggests its potential as a versatile building block in the synthesis of more complex molecules, including potential drug candidates and functional materials.[2][3] The cyanophenyl group, in particular, is a common feature in molecules designed to interact with biological targets through specific dipole and hydrogen bonding interactions.
While spectroscopic methods like NMR and mass spectrometry can confirm the compound's chemical identity, only single-crystal X-ray diffraction (SC-XRD) can provide an unambiguous, three-dimensional map of its atomic arrangement in the solid state. This information is paramount for:
Absolute Confirmation of Constitution and Stereochemistry: Eliminating any ambiguity in molecular structure.
Conformational Analysis: Defining the precise torsion angles of the flexible octanoate chain and its orientation relative to the aromatic ring.
Understanding Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, π-stacking) that govern crystal packing. These forces are critical determinants of a material's physical properties, such as solubility, melting point, and stability.
Informing Drug Design: Providing a precise 3D model that can be used for computational docking studies and structure-activity relationship (SAR) analysis.
This guide outlines the complete workflow to achieve these objectives.
Foundational Step: Preparation of High-Purity, Crystalline Material
The success of a single-crystal diffraction experiment is entirely dependent on the quality of the crystal. The presence of impurities or microcrystalline aggregates can inhibit the growth of single crystals suitable for diffraction.
Synthesis and Purification Protocol
The synthesis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is typically achieved via a Friedel-Crafts acylation reaction.[2][3] A generalized, robust protocol is as follows:
Step 1: Synthesis of Mono-ethyl Suberoyl Chloride
In a round-bottom flask, dissolve suberic acid (1.0 eq) in an excess of absolute ethanol.
Add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
Cool the reaction and remove ethanol under reduced pressure. The resulting mixture contains diethyl suberate, mono-ethyl suberate, and unreacted suberic acid.
Purify via column chromatography on silica gel to isolate pure mono-ethyl suberate.
To the purified mono-ethyl suberate (1.0 eq) in a flask, add thionyl chloride (1.2 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
Remove excess thionyl chloride under reduced pressure to yield crude mono-ethyl suberoyl chloride, which is used immediately in the next step.
Step 2: Friedel-Crafts Acylation
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, add 4-cyanobenzoyl chloride (1.0 eq) dropwise.
Stir for 15 minutes to form the acylium ion complex.
Add the mono-ethyl suberoyl chloride from the previous step to the reaction mixture.
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure Ethyl 8-(4-cyanophenyl)-8-oxooctanoate.
Trustworthiness Check: Purity should be assessed as ≥98% by ¹H NMR, ¹³C NMR, and HPLC before proceeding. The presence of residual solvents or starting materials will compromise crystallization.
Single-Crystal Growth Methodology
Growing a single, well-ordered crystal is an iterative process. The choice of solvent is critical; an ideal solvent dissolves the compound moderately and has a suitable vapor pressure.
Recommended Protocol: Slow Evaporation
Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture such as dichloromethane/hexane) in a small, clean vial.
Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows for slow, controlled evaporation of the solvent.
Place the vial in a vibration-free environment at a constant temperature.
Monitor the vial daily. Crystals should appear within a few days to a week. They should be clear, well-formed, and free of visible defects.
Experimental Workflow: From Crystal to Diffraction Data
The following sections detail the process of collecting and processing the X-ray diffraction data.
Data Acquisition: Single-Crystal X-ray Diffraction
Modern diffractometers automate much of the data collection process, but key decisions require scientific expertise.
Step-by-Step Protocol:
Crystal Selection & Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks. Secure the crystal to a glass fiber or a cryo-loop using a minimal amount of inert oil.
Cryo-Cooling: Mount the crystal on the diffractometer's goniometer head and immediately cool it in a stream of cold nitrogen gas (typically to 100 K). This crucial step minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.
Unit Cell Determination: Collect a few initial diffraction images (frames). The instrument software will use the positions of the first observed reflections to determine the preliminary unit cell parameters and Bravais lattice.
Data Collection Strategy: Based on the crystal's symmetry, the software will calculate an optimized strategy to collect a complete and redundant dataset. This typically involves a series of ω and φ scans, rotating the crystal through a range of orientations relative to the X-ray beam.
Data Integration and Reduction: After collection, the raw image files are processed. This involves integrating the intensity of each diffraction spot, applying corrections (e.g., for Lorentz factor and polarization), and scaling the data to create a final reflection file (e.g., an HKL file).
Diagram: Experimental Workflow for Data Acquisition
Caption: Workflow from purified compound to reduced diffraction data.
Structure Solution and Refinement
This phase translates the reflection data into a chemically meaningful atomic model. This is typically performed with specialized software packages like SHELX or Olex2.
Logical Pathway:
Space Group Determination: The software analyzes the systematic absences in the reflection data to determine the correct space group, which describes the symmetry of the crystal lattice.
Structure Solution: For small molecules, direct methods are almost always successful. This mathematical approach uses statistical relationships between reflection intensities to determine initial phase information, leading to a preliminary electron density map.
Model Building: The initial map will show peaks corresponding to the positions of heavier atoms (O, N, C). These are fitted to build the initial molecular model.
Structure Refinement: This is an iterative process of optimizing the model to best fit the experimental data using a least-squares algorithm.
Anisotropic Refinement: Initially, atoms are refined isotropically (spherically). In later stages, they are refined anisotropically, modeling their thermal motion as ellipsoids, which is a more accurate representation.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," as their low scattering power makes them difficult to locate directly from the electron density map.
Validation: The quality of the final model is assessed using several metrics, primarily the R-factors (R1, wR2) and the Goodness-of-Fit (GooF).
Diagram: Structure Solution & Refinement Pathway
Caption: The logical flow from reflection data to a final structural model.
Presentation and Interpretation of Crystallographic Data
The final results are compiled into a Crystallographic Information File (CIF), a standard format for reporting crystal structures. Key data should be summarized in a clear table.
Tabulated Crystallographic Data (Illustrative)
The following table presents the kind of data one would expect for a successful structure determination of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate. The values are hypothetical but chemically reasonable for a molecule of this type.
Parameter
Illustrative Value
Significance
Crystal Data
Chemical Formula
C₁₇H₂₁NO₃
Confirms the elemental composition of the crystal unit.
Formula Weight
287.35 g/mol
Molecular mass of the compound.
Crystal System
Monoclinic
The fundamental geometry of the unit cell (e.g., cubic, orthorhombic).
Space Group
P2₁/c
The specific symmetry operations that define the crystal packing.
a, b, c [Å]
a = 10.5, b = 8.2, c = 18.1
The lengths of the unit cell edges.
α, β, γ [°]
α = 90, β = 98.5, γ = 90
The angles between the unit cell axes.
Volume [ų]
1540
The volume of a single unit cell.
Z
4
The number of molecules in one unit cell.
Density (calculated)
1.24 g/cm³
The theoretical density of the crystal, derived from the formula and volume.
Data Collection
Radiation
Mo Kα (λ = 0.71073 Å)
The wavelength of the X-rays used for the experiment.
Temperature
100(2) K
The temperature at which data was collected.
Reflections collected
15200
Total number of diffraction spots measured.
Independent reflections
3100
Number of unique reflections after accounting for symmetry.
R(int)
0.035
A measure of the agreement between symmetry-equivalent reflections.
Refinement
R1 [I > 2σ(I)]
0.042
A primary indicator of the agreement between the model and observed data.
wR2 (all data)
0.115
A weighted R-factor calculated on all data, generally higher than R1.
Goodness-of-Fit (GooF)
1.05
Should be close to 1.0 for a good model and correct weighting scheme.
Analysis of the Structural Model
A solved structure allows for detailed analysis:
Molecular Conformation: The flexibility of the C7 alkyl chain will be of key interest. The torsion angles along this chain will define its conformation (e.g., extended, folded).
Intermolecular Interactions: The cyano (C≡N) and carbonyl (C=O) groups are potent hydrogen bond acceptors. It is highly probable that the crystal packing will be dominated by weak C-H···N or C-H···O hydrogen bonds, potentially linking molecules into chains or sheets. The phenyl rings may also engage in π-π stacking interactions. Analyzing these interactions is key to understanding the material's solid-state behavior.
Conclusion
This guide provides a rigorous and scientifically-grounded framework for determining the crystal structure of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate. By following the detailed protocols for synthesis, crystallization, data collection, and refinement, researchers can generate a high-quality, publishable crystal structure. This empirical data is invaluable, providing definitive insights into the molecule's three-dimensional architecture and the supramolecular forces that govern its assembly in the solid state, thereby enabling more advanced research in medicinal chemistry and materials science.
References
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The CCDC - For structural chemistry data, software and insights. Retrieved March 24, 2026, from [Link]
Hanwell, J. C., & Wormald, P. (1963). Chemical Analysis by X-ray Diffraction – Classification and Use of X-ray Diffraction Patterns.
Clegg, W., & Teat, S. J. (2015).
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
PubChem. (n.d.). Ethyl 4-cyanobenzoate. Retrieved March 24, 2026, from [Link]
Step-by-step protocol for synthesizing Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
Application Note: Regioselective Synthesis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate Executive Summary This application note details a validated, regioselective protocol for the synthesis of Ethyl 8-(4-cyanophenyl)-8-oxo...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Synthesis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
Executive Summary
This application note details a validated, regioselective protocol for the synthesis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS: 951885-76-0)[1]. As a bifunctional building block containing both a terminal ethyl ester and a para-cyano aryl ketone, this compound is highly valuable in medicinal chemistry for the rapid assembly of complex heterocycles and targeted therapeutics[2].
Mechanistic Rationale & Strategy Selection
The synthesis of para-cyano aryl ketones presents a classic regiochemical challenge. Traditional Friedel-Crafts acylation of benzonitrile is fundamentally flawed for this application, as the strongly electron-withdrawing cyano group directs electrophilic aromatic substitution almost exclusively to the meta position.
To achieve absolute para-regiocontrol, this protocol utilizes an anhydrous Suzuki-Miyaura cross-coupling between an acid chloride and an arylboronic acid. Originally developed by, this methodology allows for the direct acylation of boronic acids under mild conditions. The catalytic cycle relies on the foundational principles of Pd-catalyzed cross-coupling established by , specifically tailored with an anhydrous base to suppress the competitive hydrolysis of the acyl electrophile.
Quantitative Reaction Parameters
The following table outlines the optimized stoichiometry for a 10.0 mmol scale synthesis. The parameters are designed to ensure complete consumption of the limiting aryl donor while maintaining a scalable solvent concentration (0.25 M).
Reagent
MW ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
Functional Role
4-Cyanophenylboronic acid
146.94
1.00
10.0
1.47 g
Aryl nucleophile donor
Ethyl 8-chloro-8-oxooctanoate
220.69
1.20
12.0
2.65 g
Acyl electrophile
Pd(PPh₃)₄
1155.56
0.05
0.5
0.58 g
Cross-coupling catalyst
Cesium carbonate (anhydrous)
325.82
1.50
15.0
4.89 g
Mild, non-nucleophilic base
Toluene (anhydrous)
92.14
N/A
N/A
40 mL
Non-polar reaction medium
Experimental Workflow & Visualization
Experimental workflow for the Suzuki-Miyaura acylation of 4-cyanophenylboronic acid.
Step-by-Step Methodological Protocol
Step 1: System Preparation
Action: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Backfill with ultra-high purity Argon (repeat 3x).
Causality: Both the Pd(0) catalyst and the acid chloride are highly sensitive to atmospheric moisture and oxygen. Rigorous exclusion of water prevents the premature hydrolysis of ethyl 8-chloro-8-oxooctanoate into the unreactive carboxylic acid.
Step 2: Reagent Loading
Action: Under a positive flow of Argon, sequentially add 4-cyanophenylboronic acid (1.47 g), anhydrous Cs₂CO₃ (4.89 g), and Pd(PPh₃)₄ (0.58 g) to the flask. Inject anhydrous toluene (40 mL) via syringe, followed by the dropwise addition of ethyl 8-chloro-8-oxooctanoate (2.65 g).
Causality: Adding the solid reagents first ensures they are blanketed by the inert atmosphere. Cs₂CO₃ is selected over standard aqueous bases (like Na₂CO₃) because it provides the necessary basicity to activate the boronic acid (via formation of a reactive boronate complex) without introducing water that would destroy the acyl electrophile.
Step 3: Cross-Coupling Execution
Action: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.
Causality: The transmetalation step between the sterically hindered palladium-acyl intermediate and the boronate complex is endothermic and rate-limiting. Heating to 80 °C provides the necessary activation energy, while vigorous stirring maximizes the interfacial surface area of the heterogeneous solid-liquid mixture.
Step 4: Aqueous Work-Up
Action: Cool the reaction to room temperature. Quench by slowly adding deionized water (30 mL). Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality: The water quench neutralizes any residual acid chloride and solubilizes the cesium salts and boronic acid byproducts. Ethyl acetate is utilized for extraction due to its excellent partition coefficient for polar organic molecules like keto-esters.
Step 5: Chromatographic Purification
Action: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh), utilizing a gradient elution of Hexanes/Ethyl Acetate (9:1 to 7:3 v/v).
Causality: Chromatography isolates the target compound from triphenylphosphine oxide (a highly crystalline byproduct of the oxidized catalyst) and trace amounts of 4,4'-dicyanobiphenyl (a common homocoupling side-product in Suzuki reactions).
Analytical Validation System
To ensure the protocol operates as a self-validating system, the isolated product must be verified against the following expected analytical parameters:
LC-MS (ESI+): Expected m/z for[M+H]⁺ is 288.16.
¹H NMR (400 MHz, CDCl₃): The spectrum must exhibit a distinct para-substituted aromatic pattern (two doublets integrating to 2H each at ~8.05 ppm and ~7.78 ppm). The ethyl ester is confirmed by a quartet at ~4.12 ppm (2H) and a triplet at ~1.25 ppm (3H). The methylene protons adjacent to the ketone will appear as a triplet at ~2.98 ppm (2H).
References
Haddach, M., & McCarthy, J. R. (1999). Palladium-catalyzed cross-coupling of arylboronic acids with acid chlorides. Tetrahedron Letters, 40(16), 3109-3112. URL:[Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]
Application Note: Chemoselective Hydrolysis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
Executive Summary & Synthetic Rationale Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is a highly functionalized intermediate containing three distinct reactive centers: an aliphatic ethyl ester, an aryl-alkyl ketone, and an ar...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Synthetic Rationale
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is a highly functionalized intermediate containing three distinct reactive centers: an aliphatic ethyl ester, an aryl-alkyl ketone, and an aryl nitrile. The targeted transformation—hydrolyzing the ester to yield 8-(4-cyanophenyl)-8-oxooctanoic acid while preserving the nitrile and ketone—presents a classic chemoselectivity challenge in active pharmaceutical ingredient (API) development.
This guide details two field-proven methodologies for this transformation: a mild chemical saponification and a biocatalytic enzymatic cleavage. Both protocols are designed as self-validating systems to prevent over-hydrolysis and degradation.
To design a robust protocol, we must exploit the differential electrophilicity and pKa of the functional groups involved:
Ester vs. Nitrile Electrophilicity: The ester carbonyl carbon is sp²-hybridized and highly polarized, making it exceptionally susceptible to nucleophilic acyl substitution. Conversely, the nitrile carbon is sp-hybridized and significantly less electrophilic. The hydration of a nitrile to an amide or its full hydrolysis to a carboxylic acid requires overcoming a much higher activation energy barrier, typically necessitating harsh conditions such as strong aqueous NaOH at reflux or concentrated mineral acids[1].
Ketone Enolization Risk: The C8 ketone is an aryl-alkyl ketone. The protons at the C7 position are α to the carbonyl and are susceptible to deprotonation under strongly basic conditions. This enolization risks subsequent intermolecular aldol condensation.
The Solution: By utilizing mild nucleophiles at ambient or physiological temperatures, the activation energy barrier for ester cleavage is easily overcome, while the barrier for nitrile hydration and ketone enolization remains insurmountable[2].
Reaction Pathway & Decision Matrix
Chemoselective workflow for the hydrolysis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate.
Protocol A: Mild Chemical Saponification (LiOH System)
Causality of Experimental Choices:
Standard saponification with NaOH or KOH can sometimes be too aggressive, risking localized heating that triggers partial nitrile hydration. Lithium hydroxide (LiOH) is specifically selected because the Li⁺ cation acts as a mild Lewis acid. It coordinates to the ester carbonyl oxygen, increasing its electrophilicity and facilitating hydroxide attack at ambient temperature (25 °C). A mixed solvent system of THF/H₂O (3:1) is critical; THF fully solubilizes the lipophilic octanoate chain, while water provides the necessary nucleophile[2].
Step-by-Step Methodology:
Substrate Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate in 30 mL of Tetrahydrofuran (THF).
Reagent Addition: Prepare a solution of 15.0 mmol (1.5 eq) of Lithium hydroxide monohydrate (LiOH·H₂O) in 10 mL of deionized water. Add this aqueous solution dropwise to the THF mixture over 5–10 minutes to prevent localized exotherms.
Reaction Monitoring: Stir the biphasic mixture vigorously at 20–25 °C. Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 7:3). Complete consumption of the starting material typically occurs within 4–6 hours.
Solvent Removal: Concentrate the mixture under reduced pressure (water bath < 30 °C) to remove the majority of the THF. Dilute the remaining aqueous layer with 20 mL of water and cool to 0–5 °C in an ice bath.
Controlled Acidification (Critical Step): Carefully adjust the pH to 3.5–4.0 using 1M HCl. Self-Validation Check: Do not over-acidify (pH < 2), as excess acid can catalyze the hydration of the aryl nitrile group during the workup phase.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure carboxylic acid.
Causality of Experimental Choices:
For absolute chemoselectivity, biocatalysis is unmatched. Candida antarctica Lipase B (CALB, commercially available as Novozym 435) features a narrow, hydrophobic binding pocket that perfectly accommodates linear aliphatic chains. The linear six-carbon aliphatic linker (C2–C7) of our substrate ensures that the bulky 8-(4-cyanophenyl)-8-oxo moiety remains outside the sterically restricted active site, allowing the ethyl ester to easily access the Ser-His-Asp catalytic triad. The aryl nitrile and ketone are sterically and electronically ignored, ensuring zero over-hydrolysis at a neutral pH[3].
Step-by-Step Methodology:
Solubilization: Dissolve 10.0 mmol of the substrate in 10 mL of a water-miscible co-solvent (e.g., tert-butanol or acetone) to ensure bioavailability to the enzyme.
Buffer Preparation: Add 40 mL of 0.1 M Potassium Phosphate buffer (pH 7.0) to create a homogenous suspension.
Enzyme Loading: Add 10% w/w (relative to the substrate mass) of immobilized CALB (Novozym 435).
Incubation: Incubate the suspension in an orbital shaker at 37 °C and 200 rpm for 16–24 hours.
Autotitration (Self-Validation Check): As the ester hydrolyzes, the release of octanoic acid will lower the pH. Maintain the pH strictly at 7.0 using a pH-stat autotitrator dispensing 0.1 M NaOH. The reaction is deemed complete when base consumption ceases[3].
Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with acetone and reused for up to 5 cycles).
Isolation: Acidify the filtrate to pH 3.5 with 1M HCl and extract with Ethyl Acetate (3 x 30 mL). Dry and concentrate to yield the target compound.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal route based on their scale and equipment availability.
Parameter
Protocol A: LiOH Saponification
Protocol B: CALB Biocatalysis
Typical Yield
88 – 92%
94 – 98%
Chemoselectivity
High (Requires careful pH control)
Absolute (No side reactions)
Reaction Time
4 – 6 hours
16 – 24 hours
Scalability
Excellent (Standard reactor setup)
Good (Requires pH-stat equipment)
Environmental Impact
Moderate (Uses THF, chemical base)
Low (Aqueous buffer, reusable catalyst)
Ketone/Nitrile Integrity
> 98% preserved
100% preserved
References
[1] Studley, J. (2024). Ester, Nitrile and Oxetane Play Nice. Scientific Update.[Link]
[3] Drauz, K., et al. (2012). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Thieme Connect.[Link]
[2] Boger, D. L., et al. (2001). Total Synthesis of HUN-7293. Journal of the American Chemical Society.[Link]
Abstract This technical guide provides detailed application notes and robust protocols for the utilization of functionalized ethyl 8-oxo-8-phenyloctanoate scaffolds in palladium-catalyzed cross-coupling reactions. Recogn...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides detailed application notes and robust protocols for the utilization of functionalized ethyl 8-oxo-8-phenyloctanoate scaffolds in palladium-catalyzed cross-coupling reactions. Recognizing that Ethyl 8-(4-cyanophenyl)-8-oxooctanoate itself is not a standard substrate for cross-coupling due to the absence of a suitable leaving group, this guide focuses on a more synthetically versatile precursor: Ethyl 8-(4-bromophenyl)-8-oxooctanoate . We will first detail the synthesis of this key intermediate. Subsequently, we will provide comprehensive, step-by-step protocols for its application in three cornerstone C-C bond-forming reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental to modern drug discovery and materials science, enabling the synthesis of complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these powerful synthetic tools.
Introduction: The Strategic Importance of Aryl Keto-Esters in Synthesis
Aryl keto-esters, such as the derivatives of ethyl 8-oxooctanoate, are valuable intermediates in pharmaceutical and materials science research. The molecule contains three key features:
An aromatic ring that can be functionalized to modulate electronic properties or interact with biological targets.
A ketone carbonyl , which can act as a synthetic handle for further transformations or as a hydrogen bond acceptor.
A long-chain ethyl ester , providing lipophilicity and another site for chemical modification.
Palladium-catalyzed cross-coupling reactions have transformed the landscape of chemical synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under generally mild conditions.[1][2] By introducing a leaving group, such as a bromine atom, onto the phenyl ring of our core scaffold, we unlock the potential to couple a vast array of building blocks, thereby accessing a diverse chemical space. The nitrile group, while not a leaving group in standard cross-couplings, is a highly valuable pharmacophore found in numerous FDA-approved drugs, prized for its ability to enhance binding affinity and improve pharmacokinetic profiles.[3] Therefore, the protocols described herein can be used to synthesize complex molecules that may ultimately incorporate a cyano moiety or other functional groups.
Synthesis of the Key Cross-Coupling Precursor: Ethyl 8-(4-bromophenyl)-8-oxooctanoate
The most direct and industrially scalable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[4][5] This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring using a Lewis acid catalyst.[6] Here, we adapt this method for the synthesis of our key precursor. The synthesis is a two-step process starting from suberic acid.
Step 1: Synthesis of Mono-ethyl Suberoyl Chloride
To selectively acylate the bromobenzene at one end of the C8 chain, we must first prepare the mono-acyl chloride of the suberic acid monoester.
Protocol:
In a 500 mL round-bottom flask, dissolve suberic acid (20.23 g, 0.10 mol) in 200 mL of absolute ethanol.
Carefully add concentrated sulfuric acid (1 mL) as a catalyst.
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin-Layer Chromatography (TLC) until the starting diacid is consumed.
Cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then brine (100 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain mono-ethyl suberate.
To the crude mono-ethyl suberate, add thionyl chloride (15 mL, 0.20 mol) dropwise at 0 °C.
Allow the reaction to warm to room temperature and then heat at 50 °C for 2 hours.
Remove the excess thionyl chloride by distillation under reduced pressure to yield mono-ethyl suberoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
The prepared acyl chloride is then reacted with bromobenzene in the presence of aluminum chloride (AlCl₃).
Mechanism Rationale: The Lewis acid, AlCl₃, coordinates to the chlorine of the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of bromobenzene, followed by deprotonation to restore aromaticity and yield the desired ketone.[6] The ketone product can complex with AlCl₃, necessitating a stoichiometric amount of the catalyst.[4]
Protocol:
To a stirred suspension of anhydrous aluminum chloride (14.7 g, 0.11 mol) in anhydrous dichloromethane (150 mL) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of mono-ethyl suberoyl chloride (from the previous step, ~0.09 mol) in anhydrous dichloromethane (50 mL) dropwise.
After stirring for 15 minutes, add bromobenzene (15.7 g, 0.10 mol) dropwise, keeping the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.
Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (50 mL) with vigorous stirring to decompose the aluminum complex.
Separate the organic layer in a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers and wash with 1 M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure Ethyl 8-(4-bromophenyl)-8-oxooctanoate.
Caption: Synthetic workflow from suberic acid to the key precursor and its subsequent cross-coupling applications.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) bonds between an organoboron species and an organic halide.[7][8] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron reagents.[2]
Mechanism Overview
The catalytic cycle involves three primary steps:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond of our precursor, forming a Pd(II) intermediate.[8]
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.[9]
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol describes a typical Suzuki-Miyaura coupling of Ethyl 8-(4-bromophenyl)-8-oxooctanoate with 4-cyanophenylboronic acid.
Catalyst: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor.
Ligand: SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, making it highly effective for coupling aryl bromides, especially challenging ones.[2]
Base: K₃PO₄ is a moderately strong base effective in Suzuki couplings, particularly with boronic acids, and is compatible with ester functionalities.
Solvent: A biphasic toluene/water system is often beneficial for Suzuki reactions, aiding in the dissolution of the base and facilitating the transmetalation step.[10]
Step-by-Step Procedure:
To an oven-dried reaction vial equipped with a magnetic stir bar, add Ethyl 8-(4-bromophenyl)-8-oxooctanoate (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[11]
Effective for activating boronic acid; compatible with esters.
Solvent
Toluene / Water
Biphasic system aids in reagent dissolution and transmetalation.[10]
Temperature
100 °C
Provides sufficient thermal energy for catalyst turnover.
Stoichiometry
1.2 eq. Boronic Acid
A slight excess ensures complete consumption of the limiting halide.
Application Protocol: Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[12] It is a powerful method for vinylating aromatic rings.
Mechanism Overview
The Heck reaction follows a similar Pd(0)/Pd(II) catalytic cycle:
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by syn-insertion of the alkene into the Pd-Aryl bond.
Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a hydrido-palladium complex.
Base-mediated Regeneration: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex.[13]
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol
This protocol details the coupling of Ethyl 8-(4-bromophenyl)-8-oxooctanoate with ethyl acrylate.
Catalyst/Ligand: The Pd(OAc)₂/P(o-tol)₃ system is a classic and effective catalyst for Heck reactions with aryl bromides. The bulky phosphine ligand facilitates the reaction.
Base: Triethylamine (Et₃N) is a common organic base used to neutralize the HBr generated during the catalytic cycle.
Alkene: Ethyl acrylate is an electron-deficient alkene, which generally reacts efficiently and with high regioselectivity in Heck couplings.[14]
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst complex.
Step-by-Step Procedure:
In a reaction tube, combine Ethyl 8-(4-bromophenyl)-8-oxooctanoate (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and P(o-tol)₃ (0.02 mmol).
Seal the tube with a septum, and purge with an inert gas (N₂ or Ar).
Add degassed DMF (5 mL), followed by Et₃N (1.5 mmol) and ethyl acrylate (1.5 mmol) via syringe.
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
Monitor the reaction by TLC or GC-MS.
After completion, cool the mixture to room temperature and dilute with water (20 mL).
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography on silica gel.
Parameter
Condition
Rationale
Catalyst
Pd(OAc)₂ / P(o-tol)₃
Robust system for Heck coupling of aryl bromides.
Base
Triethylamine (Et₃N)
Neutralizes HBr byproduct to regenerate the catalyst.
Solvent
DMF
Polar aprotic solvent, good for reactant solubility.
Temperature
120-140 °C
Higher temperatures are often required for less reactive aryl bromides.[14]
Alkene
Ethyl Acrylate
Electron-deficient alkene provides high reactivity and selectivity.[14]
Application Protocol: Sonogashira Coupling
The Sonogashira coupling is a powerful reaction for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[15] It typically employs a dual catalytic system of palladium and copper(I).[16]
Mechanism Overview
The reaction involves two interconnected catalytic cycles:
Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with oxidative addition of the aryl halide to Pd(0).
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex.
The final step is reductive elimination from the palladium center to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.[15] Copper-free protocols also exist but often require different ligands or conditions.[2]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol
This protocol describes the coupling of Ethyl 8-(4-bromophenyl)-8-oxooctanoate with phenylacetylene.
Palladium Catalyst: PdCl₂(PPh₃)₂ is a stable, commercially available Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.
Copper Co-catalyst: CuI is the most common co-catalyst for activating the terminal alkyne.[16]
Base/Solvent: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent.
Co-Solvent: THF is used to ensure complete dissolution of the aryl bromide substrate.
Step-by-Step Procedure:
To a Schlenk flask, add Ethyl 8-(4-bromophenyl)-8-oxooctanoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), and CuI (0.03 mmol).
Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
Add degassed THF (5 mL) and degassed Et₃N (5 mL) via syringe.
Add phenylacetylene (1.2 mmol) dropwise with stirring.
Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is slow, it can be gently heated to 40-50 °C.
Monitor the reaction by TLC.
Upon completion, concentrate the mixture under reduced pressure.
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by a brine wash (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Parameter
Condition
Rationale
Catalyst System
PdCl₂(PPh₃)₂ / CuI
Classic and reliable system for Sonogashira couplings.[16]
Base
Triethylamine (Et₃N)
Acts as both base and solvent, activating the alkyne.
Solvent
THF / Et₃N
Ensures solubility of all reaction components.
Temperature
Room Temperature
Mild conditions are often sufficient, preserving sensitive functional groups.
Workup
NH₄Cl wash
Effectively removes copper salts from the product mixture.
Conclusion
The protocols detailed in this guide demonstrate the synthetic utility of the Ethyl 8-(4-bromophenyl)-8-oxooctanoate scaffold as a versatile precursor for advanced molecular synthesis. By leveraging the power of Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, researchers can efficiently generate a wide diversity of complex aryl keto-ester derivatives. The provided step-by-step procedures, along with the rationale behind reagent selection and mechanistic insights, offer a solid foundation for scientists in drug discovery and materials science to build upon. Careful optimization may be required for specific substrates, but these protocols represent robust and field-proven starting points for exploration.
References
Ackermann, L., et al. (2011). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 44(9), 835-847.
Chatani, N., et al. (2004). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Letters, 6(20), 3597-3599.
Cross-Coupling Reactions Guide. (n.d.). Johnson Matthey. Retrieved from [Link]
Deb, A., & Bhuyan, P. J. (2014). Ni‐catalyzed Sonogashira type coupling of aryl nitriles. ChemistrySelect, 3(44), 12566-12569.
Fu, G. C. (2008). Cross-Coupling Reactions Catalyzed by Palladium Complexes of N-Heterocyclic Carbenes.
Gao, F., & Li, B. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040.
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
Huang, C., et al. (2018). Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. Organic Letters, 20(24), 7888-7892.
Jana, S., & Bej, S. (2017). Heck Reaction—State of the Art.
Lee, H. M., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1547-1550.
Miao, C. X., et al. (2005). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. New Journal of Chemistry, 29(1), 117-124.
Özer, G., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(23), 14006-14013.
Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1568-1576.
Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia.
Organ, M. G., et al. (2014). Using ketones as catalyst activators in palladium-catalyzed cross-coupling reactions. Chemistry - A European Journal, 20(1), 296-301.
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
Liu, S., & Fu, G. C. (2009). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 131(34), 12220-12221.
Wang, D., et al. (2019). Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Frontiers in Chemistry, 7, 74.
Smith, A. B., III, & Kanoh, N. (2001). A New Approach to the Cyanoacetic Ester Synthesis. Organic Letters, 3(3), 337-339.
Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia.
Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1436-1469.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Zhang, Y., et al. (2014). Study on optimum synthesis of ethyl cyanoacetate.
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Troubleshooting common impurities in Ethyl 8-(4-cyanophenyl)-8-oxooctanoate crystallization
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis and purification of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (C...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis and purification of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS: 951885-76-0)[1].
As a critical building block in medicinal chemistry, this compound is typically synthesized via the Friedel-Crafts acylation of bromobenzene with ethyl suberoyl chloride to form the intermediate ethyl 8-(4-bromophenyl)-8-oxooctanoate[2]. This is followed by a palladium-catalyzed cyanation using zinc cyanide to yield the final product[3]. While this synthetic route is highly reliable, the isolation of the pure para-isomer—free of heavy metals, regioisomers, and hydrolysis byproducts—requires a mechanistically driven crystallization strategy.
Below is our comprehensive troubleshooting guide, detailing the causality behind common impurities and the self-validating protocols required to eliminate them.
Mechanistic Workflow & Causality
Understanding the origin of your impurities is the first step in resolving them. The Friedel-Crafts step is inherently unselective, leading to trace ortho and meta isomers that carry over into the cyanation step. During cyanation, the use of Pd catalysts and Zn(CN)₂ introduces heavy metal residues[4], while the basicity of the workup can hydrolyze the delicate ethyl ester into a carboxylic acid[5].
Workflow for resolving common impurities during Ethyl 8-(4-cyanophenyl)-8-oxooctanoate purification.
Impurity Profiling & Resolution Data
To effectively monitor the purification process, your analytical methods (typically RP-HPLC) must be calibrated to detect the following common process impurities.
Hot filtration with Thiol-functionalized silica scavengers.
Step-by-Step Crystallization Protocol
This protocol acts as a self-validating system. By controlling the thermodynamics of the dissolution and the kinetics of the cooling phase, you selectively force the para-isomer into a stable crystal lattice while excluding structurally similar impurities.
Step 1: Dissolution & Metal Scavenging
Suspend the crude Ethyl 8-(4-cyanophenyl)-8-oxooctanoate in Isopropanol (3 volumes relative to crude weight).
Heat the reactor to 60 °C until full dissolution is achieved.
Add 5 wt% Thiol-functionalized silica (e.g., SiliaMetS® Thiol) and stir at 60 °C for 2 hours.
Causality: The soft sulfur atoms on the silica matrix strongly coordinate the soft Pd(0)/Pd(II) and Zn(II) ions, stripping them from the organic product mixture[4].
Step 2: Hot Filtration
Filter the hot solution through a pre-heated pad of Celite to remove the silica scavenger and any insoluble inorganic particulates.
Rinse the filter cake with 1 volume of hot Isopropanol (60 °C) to prevent yield loss.
Step 3: Anti-Solvent Addition
Transfer the clarified filtrate to a crystallization vessel maintained at 55 °C.
Begin a slow, controlled addition of Heptane (12 volumes) over a period of 2 hours.
Causality: Heptane acts as a non-polar anti-solvent. The slow addition rate prevents rapid supersaturation and "oiling out" (liquid-liquid phase separation), promoting the growth of a highly ordered crystal lattice that sterically excludes the mismatched ortho/meta isomers.
Step 4: Controlled Cooling (Self-Validating Step)
Cool the slurry from 55 °C to 5 °C at a linear rate of 0.2 °C/min.
Validation Check: Once at 5 °C, sample the mother liquor and analyze via HPLC. If the API concentration in the liquor is >5 mg/mL, hold the suspension at 5 °C for an additional 2 hours to maximize yield.
Step 5: Isolation & Drying
Filter the crystalline product and wash the cake with cold Isopropanol/Heptane (1:4 v/v, 2 volumes).
Dry under vacuum at 40 °C until a constant weight is achieved.
Frequently Asked Questions (FAQs)
Q: My HPLC shows a significant peak at RRT 0.65. What is this, and how do I remove it?A: This is likely the hydrolysis product, 8-(4-cyanophenyl)-8-oxooctanoic acid[5]. It forms when the ethyl ester is exposed to overly basic conditions during the cyanation workup (often caused by the addition of basic cyanide salts or unbuffered aqueous washes). To remove it, wash the organic phase of your crude mixture with a mild aqueous sodium bicarbonate solution carefully adjusted to pH 7.0. The carboxylic acid will partition into the aqueous layer as a water-soluble sodium salt, leaving the intact ester in the organic phase.
Q: Why does the protocol specify Isopropanol and Heptane instead of a standard Ethanol/Water mixture?A: While ethanol/water is a common crystallization system, Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is highly prone to oiling out in polar aqueous mixtures. Furthermore, heating the ester in the presence of water exacerbates the risk of ester hydrolysis. The Isopropanol/Heptane system provides a gentler solubility gradient. Isopropanol fully dissolves the compound and allows for efficient thiol-scavenging of Pd/Zn residues, while Heptane selectively forces the highly crystalline para-isomer out of solution while retaining the sterically hindered regioisomers in the mother liquor.
Q: My crystallization yield is low (<60%), and the product looks like a sticky resin. What caused this?A: This is a classic case of liquid-liquid demixing (oiling out). It occurs when the anti-solvent (Heptane) is added too rapidly, or the solution is cooled too fast before primary nucleation can occur. To fix this, reheat the mixture to 60 °C to redissolve the oil, cool slowly to the metastable zone (approx. 45 °C), and introduce 0.5 wt% of pure seed crystals before continuing the anti-solvent addition.
Optimizing temperature and solvent conditions for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate formation
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently guide researchers through the complex assembly of bifunctional molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently guide researchers through the complex assembly of bifunctional molecules.
The synthesis of ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS: 951885-76-0) presents a unique challenge. The molecule contains both a highly reactive cyano group and an ester-bearing aliphatic chain. The most robust, industrially validated method to construct this aryl ketone is the Palladium-Catalyzed Negishi Cross-Coupling of an acid chloride (ethyl 8-chloro-8-oxooctanoate) with an organozinc reagent (4-cyanophenylzinc bromide)[1].
Unlike Grignard reagents, which aggressively attack cyano groups, organozinc reagents exhibit excellent chemoselectivity, leaving the nitrile intact[2]. However, this coupling is notoriously sensitive to temperature and solvent choices. This guide is designed to help you troubleshoot, optimize, and validate your reaction conditions.
Mechanistic Foundation: The Catalytic Cycle
To troubleshoot effectively, we must first understand the causality behind the reaction's failure modes. The critical node in this synthesis is the Acyl-Pd(II) intermediate . If the temperature is too high, this species undergoes CO extrusion (decarbonylation) before transmetalation can occur, yielding the wrong product.
Catalytic cycle of the Pd-catalyzed Negishi coupling highlighting the temperature-sensitive Acyl-Pd(II) intermediate.
Troubleshooting FAQs: Temperature & Solvent Optimization
Q: Why am I observing significant amounts of ethyl 7-(4-cyanophenyl)heptanoate instead of my target ketone?A: You are observing the decarbonylation side-product. When the reaction temperature exceeds 30 °C, the Acyl-Pd(II) intermediate extrudes carbon monoxide to form an alkyl-Pd(II) species before the organozinc reagent can transmetalate. Solution: Strictly maintain the reaction temperature between 20 °C and 25 °C. The Negishi coupling of acid chlorides is highly exothermic; ensure you are using a temperature-controlled water bath during the addition phase[3].
Q: The reaction stalls at 40-50% conversion, and I see unreacted acid chloride. How can I drive it to completion?A: A stalled reaction in pure Tetrahydrofuran (THF) usually indicates slow transmetalation kinetics, allowing the active Pd(0) catalyst to degrade over time. Solution: Introduce N-Methyl-2-pyrrolidone (NMP) as a co-solvent. Adding a highly polar, coordinating solvent like NMP (in a 4:1 THF:NMP ratio) increases the nucleophilicity of the organozinc species by breaking up zinc aggregates, thereby drastically accelerating the transmetalation step[4].
Q: I am seeing homocoupling of the organozinc reagent (yielding 4,4'-dicyanobiphenyl). How do I prevent this?A: Homocoupling is a classic symptom of oxygen ingress. Oxygen acts as an oxidant, facilitating the direct coupling of two organozinc molecules. Solution: This reaction requires rigorous Schlenk techniques. Ensure your THF is freshly distilled over sodium/benzophenone, and sparge your NMP with argon for at least 30 minutes prior to use.
Quantitative Data: Condition Screening
To guide your optimization, review the empirical data below summarizing the effects of temperature and solvent on product distribution.
Table 1: Effect of Temperature on Product Distribution (in 4:1 THF:NMP)
Temperature (°C)
Conversion (%)
Target Ketone Yield (%)
Decarbonylation Yield (%)
Homocoupling Yield (%)
0
45 (Stalled)
42
<1
2
25 (Optimal)
>99
92
<1
3
50
>99
65
25
5
| 75 | >99 | 30 | 60 | 8 |
Table 2: Solvent System Optimization (at 25 °C)
Solvent System
Ratio (v/v)
Reaction Time (h)
Target Ketone Yield (%)
Mechanistic Observation
Pure THF
100:0
12
75
Sluggish transmetalation; catalyst degrades.
THF : NMP
4:1
4
92
Optimal transmetalation rate; high stability.
THF : DMF
4:1
6
85
Good yield, but DMF is harder to remove during workup.
| Toluene | 100:0 | >24 | <20 | Poor solubility of the organozinc halide species. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . It includes built-in visual and analytical checkpoints so you can confirm the reaction's success in real-time without waiting for final NMR results.
4-Cyanophenylzinc bromide (0.5 M in THF, 1.1 equiv)
Pd(PPh₃)₄ (5 mol%)
Anhydrous THF and Anhydrous NMP (Argon sparged)
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3 times).
Catalyst Activation: Add Pd(PPh₃)₄ (0.05 equiv) to the flask. Inject anhydrous THF (8 mL) and anhydrous NMP (2 mL).
Validation Checkpoint 1: The solution should appear pale yellow. If it turns black immediately, your system is contaminated with oxygen (Pd black has precipitated). Stop and restart.
Electrophile Addition: Inject ethyl 8-chloro-8-oxooctanoate (1.0 equiv) into the stirring mixture at room temperature. Stir for 5 minutes.
Validation Checkpoint 2: The solution will transition from pale yellow to a deeper amber color, visually confirming the oxidative addition of the acid chloride to the Pd(0) species.
Organozinc Addition: Submerge the flask in a 20 °C water bath (crucial to absorb the exothermic heat of reaction). Using a syringe pump, add the 4-cyanophenylzinc bromide solution (1.1 equiv) dropwise over 30 minutes.
Monitoring: Stir the reaction at 20–25 °C for 4 hours.
Validation Checkpoint 3: Monitor by TLC (Hexanes/EtOAc 3:1). Quench a 10 µL aliquot in methanol. The unreacted acid chloride will immediately form the methyl ester (Rf ~0.6). The target ketone product appears as a distinct, highly UV-active spot (Rf ~0.4). The complete disappearance of the methyl ester spot confirms 100% conversion.
Quench & Workup: Cool the flask to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with water (to remove NMP) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Troubleshooting Decision Tree
If you deviate from the expected yields, use the following diagnostic workflow to identify and correct the root cause.
Decision tree for troubleshooting solvent and temperature conditions during synthesis.
References
Recent Developments in Negishi Cross-Coupling Reactions
ACS Catalysis[Link]
Generation and Cross-Coupling of Organozinc Reagents in Flow
Organic Letters[Link]
Preventing thermal degradation of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate during storage
Welcome to the technical support guide for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. By understanding the potential degradation pathways and implementing proper preventative measures, you can maintain the quality of your experiments and products.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate?
A1: To minimize thermal degradation, it is recommended to store Ethyl 8-(4-cyanophenyl)-8-oxooctanoate in a controlled cold environment. Ideal storage temperatures range from refrigeration (2°C to 8°C) to freezing (down to -20°C or lower for long-term storage).[1] Temperature fluctuations can accelerate chemical reactions, leading to the degradation of the compound.[1]
Q2: What are the primary degradation pathways for this compound under improper storage conditions?
A2: The two primary degradation pathways are hydrolysis of the ethyl ester and decarboxylation of the β-keto ester functionality.
Hydrolysis: In the presence of moisture, the ethyl ester can hydrolyze to form the corresponding carboxylic acid and ethanol.[2][3] This reaction can be catalyzed by acidic or basic conditions.[3]
Decarboxylation: As a β-keto ester, this compound is susceptible to decarboxylation, especially upon hydrolysis to the β-keto acid, which can then lose carbon dioxide upon heating to form a ketone.[2][4][5]
Q3: How can I detect if my sample of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate has degraded?
A3: Degradation can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method to identify and quantify the parent compound and its degradation products.[6][7] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC/MS) for volatile impurities and Thin-Layer Chromatography (TLC) for a rapid qualitative assessment.[8][9][10]
Q4: What type of container is best for storing this compound?
A4: Store the compound in a well-sealed, airtight container made of an inert material, such as amber glass, to protect it from moisture and light.[11] For sensitive active pharmaceutical ingredients (APIs), packaging materials must be rigorously tested to prevent exposure and contamination.[11]
Q5: Are there any specific handling precautions I should take?
A5: Handle the compound in a clean, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.[12] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a systematic approach to resolving them.
Problem 1: Inconsistent experimental results or loss of compound activity.
This could be an indication of sample degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps & Explanations:
Verify Storage Conditions: Cross-reference your storage logs with the recommended conditions (see FAQ A1). Ensure the storage unit has maintained a consistent temperature.
Analytical Purity Assessment:
Protocol: Quick TLC Analysis
Prepare a TLC plate (e.g., silica gel).
Spot a small amount of your current sample alongside a reference standard (if available).
Develop the plate using an appropriate solvent system (e.e., a mixture of hexane and ethyl acetate).
Visualize the spots under UV light. The appearance of additional spots in your sample lane compared to the reference indicates the presence of impurities.
Protocol: Confirmatory HPLC Analysis
Develop a stability-indicating HPLC method capable of separating the parent peak from potential degradants.[6]
Prepare a solution of your sample at a known concentration.
Inject the sample into the HPLC system.
Analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to Ethyl 8-(4-cyanophenyl)-8-oxooctanoate.
Interpret Results: If new peaks are present or the main peak area is significantly reduced, it confirms degradation. The compound should not be used for further experiments where purity is critical.
Problem 2: Visible changes in the physical appearance of the compound (e.g., discoloration, clumping).
Physical changes often signify chemical degradation or moisture absorption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for physical changes.
Detailed Steps & Explanations:
Moisture Content Analysis:
Protocol: Karl Fischer Titration
Use a Karl Fischer titrator to accurately measure the water content of the sample.
An elevated water content confirms exposure to moisture, which can facilitate hydrolysis.[3]
Spectroscopic Analysis for Structural Changes:
If significant degradation is suspected, techniques like FT-IR or NMR spectroscopy can be employed to identify changes in functional groups. For instance, the appearance of a broad peak in the O-H stretch region of the IR spectrum could indicate the formation of the carboxylic acid hydrolysis product.
Preventative Measures & Best Practices
To ensure the long-term stability of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, adhere to the following best practices, which are in line with general guidelines for handling active pharmaceutical ingredients (APIs).[11][12][14]
Best Practice
Rationale
Controlled Cold Storage
Store at 2-8°C for short-term and -20°C for long-term storage to slow down kinetic degradation processes.[1]
Inert Atmosphere
Store and handle under an inert gas like nitrogen or argon to prevent oxidative degradation and exposure to moisture.
Use of Desiccants
Store containers within a desiccator to provide an additional layer of protection against moisture ingress.
Aliquotting
For frequently used samples, aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to the atmosphere.
Regular Purity Checks
For long-term storage, periodically re-analyze the purity of the compound using a validated analytical method to ensure it remains within specification.[6][15][16][17][18]
Proper Labeling
Clearly label all containers with the compound name, batch number, storage conditions, and expiry date.
Potential Degradation Pathway Overview:
The primary thermal degradation concerns for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate are hydrolysis and subsequent decarboxylation.
Caption: Potential degradation pathway of the compound.
By implementing these storage, handling, and troubleshooting protocols, researchers can significantly mitigate the risk of thermal degradation of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, ensuring the integrity and reliability of their scientific work.
References
A practical guide to forced degradation and stability studies for drug substances. Vertex AI Search.
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
A Review on Force Degradation Studies for Drug Substances. ijarsct.
Development of forced degradation and stability indicating studies of drugs—A review.
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. PubMed.
A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems.
hydrolysis of esters. Chemguide.
Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. PubMed.
Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate.
Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PMC.
Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.
PROCESS FOR PREPARING β-KETOESTER PRO-FRAGRANCES. Google Patents.
Slow release of fragrant compounds in perfumery using a keto esters. Google Patents.
ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation.. ResearchGate.
Analytical Methods. CLU-IN.
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
ETHYL 8-(4-METHYLPHENYL)-8-OXOOCTANOATE — Chemical Substance Information.
Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices. I.R.I.S..
Research Article Design and Evaluation of a Cyanate Ester Containing Oxaspirocyclic Structure for Electronic Packaging.
Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Semantic Scholar.
Cyanate Degradation in Different Matrices Using Heat-Purified Enzymes. MDPI.
Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. ResearchGate.
Thermal Decomposition of Cyanate Ester Resins | Request PDF. ResearchGate.
Thermal decomposition of ethyl cyanoformate: kinetics and mechanism. RSC Publishing.
Ethyl cyanoacetate: a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. PubMed.
Technical Support Center: Minimizing Side Reactions During the Reduction of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
Welcome to the Technical Support Center for the reduction of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the reduction of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic step. Here, we address common challenges and provide in-depth, field-proven solutions to minimize side reactions and maximize the yield of the desired product, Ethyl 8-(4-cyanophenyl)-8-hydroxyoctanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the reduction of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate?
A1: The primary challenge in this reduction is achieving chemoselectivity. The starting material contains three reducible functional groups: an aromatic ketone, an ester, and a nitrile. The most common side reactions involve the over-reduction or undesired reduction of the ester and nitrile functionalities.
Reduction of the Ester: Strong reducing agents like Lithium Aluminum Hydride (LAH) will readily reduce the ester to a primary alcohol, leading to the formation of 8-(4-cyanophenyl)octane-1,8-diol.[1]
Reduction of the Nitrile: The nitrile group can be reduced to a primary amine, especially under catalytic hydrogenation conditions or with more potent hydride reagents. This results in the formation of Ethyl 8-(4-(aminomethyl)phenyl)-8-oxooctanoate or the fully reduced amino alcohol.
Reduction of the Aromatic Ring: Under harsh catalytic hydrogenation conditions (high pressure and temperature), the aromatic ring can be reduced.
Q2: Which reducing agent is most suitable for the selective reduction of the ketone in the presence of the ester and nitrile?
A2: Sodium borohydride (NaBH₄) is generally the reagent of choice for this transformation.[2][3] It is a mild reducing agent that selectively reduces aldehydes and ketones at or below room temperature.[1][4] Under these conditions, esters, nitriles, and carboxylic acids are typically not reduced.[1][2]
Q3: I am observing the formation of a diol, indicating my ester is being reduced. What could be the cause?
A3: While NaBH₄ is generally selective, certain conditions can lead to the reduction of the ester.
Elevated Temperatures: Running the reaction at higher temperatures can increase the reactivity of NaBH₄, leading to ester reduction.
Use of Additives: Certain additives or co-solvents can enhance the reducing power of NaBH₄. For instance, the combination of NaBH₄ with certain Lewis acids can lead to ester reduction.
Reaction Solvent: While typically performed in alcohols like methanol or ethanol, the choice of solvent can influence reactivity.[3] In some cases, particularly with γ-oxoesters, methanolic NaBH₄ has been observed to reduce both the ketone and the ester.[5]
Q4: My nitrile group is being reduced. How can I prevent this?
A4: Nitrile reduction with NaBH₄ is less common than ester reduction but can occur under certain conditions. If you are using catalytic hydrogenation, the nitrile group is susceptible to reduction.
With NaBH₄: Ensure you are not using additives that could activate the nitrile group. For instance, the combination of NaBH₄ with NiCl₂ is a known method for nitrile reduction.[6]
With Catalytic Hydrogenation: If you are employing this method, careful selection of the catalyst and reaction conditions is crucial. Catalysts like Rhodium or Ruthenium are often used for ketone hydrogenation.[7][8] However, to avoid nitrile reduction, milder conditions (lower pressure and temperature) should be used.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the reduction of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate.
Issue
Potential Cause
Suggested Solution
Low Conversion of Starting Material
1. Insufficient reducing agent. 2. Deactivated reducing agent due to moisture. 3. Low reaction temperature.
1. Use a slight excess of NaBH₄ (1.1-1.5 equivalents). 2. Ensure the use of anhydrous solvents and handle NaBH₄ in a dry environment. 3. Allow the reaction to proceed at room temperature for a sufficient duration. Monitor by TLC or HPLC.[9]
Formation of Diol (Ester Reduction)
1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Use of a stronger reducing agent (e.g., LiAlH₄).[1]
1. Maintain the reaction temperature at 0-25°C.[1] 2. Monitor the reaction closely and quench it once the starting material is consumed. 3. Use NaBH₄ as the reducing agent.[2][3]
Formation of Amine (Nitrile Reduction)
1. Use of catalytic hydrogenation with a non-selective catalyst. 2. Contamination with reagents that activate nitriles (e.g., certain transition metals).
1. If using catalytic hydrogenation, screen for a chemoselective catalyst and optimize reaction conditions (pressure, temperature).[7] 2. Ensure the purity of all reagents and solvents.
Complex Mixture of Products
1. Multiple side reactions occurring simultaneously. 2. Degradation of starting material or product.
1. Re-evaluate the entire protocol, starting with the choice of reducing agent and solvent. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if there is any suspicion of air-sensitive intermediates.
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction and potential side reactions.
Caption: Desired reaction pathway and potential side reactions.
Detailed Experimental Protocol: Selective Ketone Reduction with Sodium Borohydride
This protocol provides a reliable method for the selective reduction of the ketone functionality.
Materials:
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
Sodium Borohydride (NaBH₄)
Methanol (Anhydrous)
Dichloromethane (DCM)
Saturated Ammonium Chloride (NH₄Cl) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (1.0 eq) in anhydrous methanol (10 mL per gram of substrate).
Cooling: Cool the solution to 0°C using an ice bath.
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] The reaction is typically complete within 1-3 hours.
Quenching: Once the starting material is consumed, slowly add saturated aqueous ammonium chloride solution at 0°C to quench the excess NaBH₄.
Workup:
Allow the mixture to warm to room temperature.
Remove the methanol under reduced pressure.
Add water and extract the product with dichloromethane (3 x volume of aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 8-(4-cyanophenyl)-8-hydroxyoctanoate.
Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting unexpected results.
Caption: A systematic workflow for troubleshooting side reactions.
References
Myers, A. G. Reagents for Organic Synthesis. Harvard University. [Link]
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
Reductive Transformations with Sodium Borohydride and Their Applications. (2026). Molecules. [Link]
Khan, M. M., et al. (2015). Selective Heterogeneous Catalytic Hydrogenation of Ketone (C=O) to Alcohol (OH) by Magnetite Nanoparticles Following Langmuir–Hinshelwood Kinetic Approach. ACS Applied Materials & Interfaces. [Link]
13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia. [Link]
Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters. [Link]
Dong, Z., et al. (2018). Room Temperature Chemoselective Deoxygenation of Aromatic Ketones and Aldehydes Promoted by a Tandem Pd/TiO2 + FeCl3 Catalyst. The Journal of Organic Chemistry. [Link]
Bastug, G., et al. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters. [Link]
Karmakar, B., & Rahaman, H. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry. [Link]
Casey, C. P., & Martins, S. C. (2001). CATALYTIC HYDROGENATION OF KETONES AND ALDEHYDES.
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate vs methyl 8-(4-cyanophenyl)-8-oxooctanoate reactivity
An in-depth technical comparison of Methyl 8-(4-cyanophenyl)-8-oxooctanoate and Ethyl 8-(4-cyanophenyl)-8-oxooctanoate reveals critical divergent reactivity profiles that dictate their utility in drug development. Both m...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison of Methyl 8-(4-cyanophenyl)-8-oxooctanoate and Ethyl 8-(4-cyanophenyl)-8-oxooctanoate reveals critical divergent reactivity profiles that dictate their utility in drug development. Both molecules serve as bifunctional building blocks—featuring an electrophilic aryl ketone at C8, a base-sensitive cyano group, and a terminal ester at C1—but the choice of the ester alkyl group fundamentally alters downstream synthetic workflows.
Thermodynamic and Kinetic Principles
The reactivity difference between methyl and ethyl esters during nucleophilic acyl substitution is governed by two primary physical organic chemistry principles:
Steric Hindrance (Taft Parameters): The Taft steric parameter (
Es
) provides a quantitative measure of the steric bulk of substituents[1]. The methyl group has an
Es
of
0.00
, serving as the baseline, while the ethyl group has an
Es
of
−0.07
, indicating greater steric hindrance[1]. This increased bulk in the ethyl ester impedes the approach of nucleophiles (such as hydroxide or primary amines) to the carbonyl carbon, raising the activation energy required to form the tetrahedral intermediate. Crowded esters typically afford lower reaction rates due to this steric resistance[2].
Leaving Group Ability: During the collapse of the tetrahedral intermediate, the alkoxide is expelled. Methoxide (conjugate acid
pKa≈15.5
) is a marginally better leaving group than ethoxide (
pKa≈15.9
).
Consequently, methyl esters undergo alkaline hydrolysis (saponification) roughly 2.5 times faster than their ethyl counterparts, an irreversible reaction that drives the equilibrium to completion[3][4].
Chemoselectivity Considerations
Both derivatives contain a highly sensitive 4-cyanophenyl moiety. Prolonged exposure to harsh basic or acidic conditions at elevated temperatures—often required to force the hydrolysis or aminolysis of sluggish ethyl esters—can lead to the undesired hydration of the cyano group to a primary amide, or cause aldol-type condensations at the C7 methylene adjacent to the C8 ketone. Therefore, the faster kinetics of the methyl ester provide a distinct chemoselective advantage, allowing transformations to occur under milder conditions.
Quantitative Reactivity Comparison
The following table summarizes the comparative parameters defining the reactivity of both building blocks:
Parameter
Methyl 8-(4-cyanophenyl)-8-oxooctanoate
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
Molecular Weight
273.33 g/mol
287.35 g/mol
Taft Steric Parameter (
Es
)
0.00
(Reference)
−0.07
(More sterically hindered)
Relative Hydrolysis Rate (
krel
)
∼2.5
1.0
(Reference)
Leaving Group
pKa
(ROH)
15.5
(Methanol)
15.9
(Ethanol)
Direct Aminolysis
High (Direct reaction feasible)
Low (Requires Lewis acid catalysis)
Chemoselectivity Risk
Low (Reactions proceed at 0–20°C)
High (Requires heating; risks -CN hydration)
Experimental Protocols (Self-Validating Systems)
To leverage the kinetic advantages of the methyl ester, the following protocols have been designed with built-in self-validating steps to ensure high-fidelity execution.
Protocol 1: Chemoselective Alkaline Hydrolysis of the Methyl Ester
Objective: Hydrolyze the ester to the carboxylic acid without affecting the cyano group or causing ketone enolization.
Causality: Lithium hydroxide (LiOH) is chosen over NaOH or KOH due to its milder nature and superior solubility in THF/water mixtures. The reaction is strictly maintained at 0°C to completely suppress the hydration of the cyano group.
Initiation: Dissolve 10.0 mmol of Methyl 8-(4-cyanophenyl)-8-oxooctanoate in 30 mL of a THF/MeOH/H₂O (3:1:1) solvent mixture.
Reaction: Cool the solution to 0°C in an ice bath. Add 11.0 mmol (1.1 eq) of LiOH·H₂O in small portions over 5 minutes.
Validation Check 1 (Kinetics): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The high-
Rf
ester spot will rapidly disappear (typically within 1–2 hours), replaced by a baseline spot representing the lithium carboxylate salt.
Workup: Remove the volatile organic solvents under reduced pressure at room temperature. Dilute the remaining aqueous layer with 20 mL of water and wash with MTBE (2 × 15 mL) to remove any non-polar impurities.
Validation Check 2 (Isolation): Acidify the aqueous layer to pH 2.5 using cold 1M HCl. The product, 8-(4-cyanophenyl)-8-oxooctanoic acid, will rapidly precipitate as a white solid. This spontaneous precipitation self-validates the successful conversion and high purity of the product. Collect via vacuum filtration and dry under high vacuum (Yield: >95%).
Protocol 2: Direct Aminolysis of the Methyl Ester
Objective: Synthesize an amide directly from the ester, bypassing the carboxylic acid intermediate.
Causality: The methyl ester's minimal steric hindrance allows for direct nucleophilic attack by primary amines without the need for prior saponification and expensive coupling agents (e.g., EDC/HOBt), saving an entire synthetic step.
Initiation: Dissolve 10.0 mmol of the methyl ester in 20 mL of a highly concentrated methanolic solution containing 30.0 mmol of the desired primary amine (e.g., benzylamine).
Reaction: Heat the mixture to 60°C in a sealed tube for 12 hours.
Validation Check 1 (Spectroscopy): Take a 0.1 mL aliquot, evaporate the solvent, and analyze via IR spectroscopy. The successful progression is validated by the complete disappearance of the ester C=O stretch (
∼1735
cm⁻¹) and the emergence of a strong amide C=O stretch (
∼1650
cm⁻¹).
Workup: Cool the mixture and pour it into cold 1M HCl to neutralize the excess unreacted amine. Extract the precipitated amide derivative into EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Workflow Visualization
The following diagram illustrates the logical relationship between ester selection and the resulting downstream synthetic pathways.
Workflow comparing the reactivity of methyl vs. ethyl 8-(4-cyanophenyl)-8-oxooctanoate.
References
Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters.RSC Advances.
Ester hydrolysis.Wikipedia.
Mild alkaline hydrolysis of hindered esters in non-aqueous solution.Arkat USA.
Comparative Guide: Catalysts for the Efficient Synthesis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
Mechanistic Rationale: Overcoming the Limitations of Friedel-Crafts AcylationEthyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS: 951885-76-0) is a highly valued bifunctional building block in pharmaceutical development, featuri...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale: Overcoming the Limitations of Friedel-Crafts AcylationEthyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS: 951885-76-0) is a highly valued bifunctional building block in pharmaceutical development, featuring both a reactive ester and a strongly electron-withdrawing cyanoarene moiety[1].
Traditionally, aryl ketones are synthesized via Friedel-Crafts acylation. However, attempting to synthesize this specific molecule by reacting benzonitrile with ethyl 8-chloro-8-oxooctanoate (ethyl suberoyl chloride) using a standard Lewis acid (e.g., AlCl₃) is fundamentally flawed. The cyano group (-CN)1 and coordinates with the Lewis acid catalyst, leading to catalyst poisoning and negligible yields[1].
To bypass this limitation, modern synthetic routes rely on the cross-coupling of organozinc reagents (e.g., 4-cyanophenylzinc halides) with acid chlorides. 2, tolerating sensitive functional groups like esters and nitriles without unwanted nucleophilic attack[2]. This guide objectively compares two premier catalytic systems for this transformation: the traditional Palladium-catalyzed Negishi acylation and the modern, highly efficient Iron-catalyzed acylation.
Catalyst Selection: Palladium vs. Iron
Palladium (Pd(dppf)Cl₂): A staple in cross-coupling, Pd catalysts provide reliable, high-yielding transformations. The bidentate dppf ligand is specifically chosen to accelerate reductive elimination, thereby suppressing unwanted decarbonylation of the acyl-palladium intermediate.
Iron (FeCl₂): [3]. Iron-catalyzed acylations proceed rapidly under mild conditions. Crucially, the process requires high-purity iron salts (>99.5%) to prevent transition-metal impurities (like Cu or Co) from catalyzing the homocoupling of the organozinc reagent[4].
Reaction Pathway Visualization
Catalytic cycles for Pd- and Fe-catalyzed cross-coupling of organozinc reagents and acid chlorides.
Causality & Self-Validation: This protocol leverages FeCl₂ to rapidly couple the fragments. The use of >99.5% pure FeCl₂ is non-negotiable; lower purities introduce trace metals (e.g., Cu, Co) that catalyze organozinc homocoupling, drastically reducing the yield of the target ketone[4].
Preparation of Electrophile Solution: In an argon-flushed Schlenk flask, dissolve ethyl 8-chloro-8-oxooctanoate (1.0 equiv, 10 mmol) in anhydrous THF (10 mL).
Catalyst Addition: Add anhydrous FeCl₂ (0.5 mmol, 5 mol%, >99.5% purity). Self-validation: The solution should remain a pale, clear suspension. Darkening at this stage indicates moisture contamination or oxidized iron species.
Nucleophile Addition: Cool the mixture to 25 °C. Dropwise, add a pre-titrated THF solution of 4-cyanophenylzinc bromide (1.2 equiv, 12 mmol) over 15 minutes. Causality: Slow addition prevents localized heating and suppresses homocoupling.
Reaction Maturation: Heat the reaction mixture to 50 °C and stir for 2 to 4 hours. Monitor via TLC (Hexanes:EtOAc 8:2); the reaction is complete when the acid chloride spot disappears.
Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl (15 mL) to destroy unreacted organozinc species. Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography to yield Ethyl 8-(4-cyanophenyl)-8-oxooctanoate.
Protocol B: Palladium-Catalyzed Negishi Acylation
Causality & Self-Validation: Pd(dppf)Cl₂ is utilized because its large bite angle enforces a cis-geometry of the acyl and aryl groups on the palladium center, vastly accelerating reductive elimination and preventing the loss of CO (decarbonylation).
System Degassing: Charge a dry Schlenk flask with ethyl 8-chloro-8-oxooctanoate (1.0 equiv, 10 mmol) and Pd(dppf)Cl₂ (0.3 mmol, 3 mol%). Dissolve in anhydrous THF (15 mL) and degas via three freeze-pump-thaw cycles. Causality: Oxygen rapidly deactivates the Pd(0) active species generated in situ.
Coupling Initiation: Cool the flask to 0 °C. Slowly inject the 4-cyanophenylzinc bromide solution (1.2 equiv, 12 mmol).
Reaction Maturation: Allow the mixture to warm to room temperature (25 °C) and stir for 6-8 hours. Self-validation: A color change from orange to dark brown/black indicates the precipitation of Pd black, signaling the end of the catalytic cycle or catalyst death.
Workup: Quench with 1M HCl (10 mL) to hydrolyze the zinc salts. Extract with diethyl ether, concentrate, and purify via flash chromatography.
Conclusion & Recommendations
For the synthesis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, both catalysts provide excellent yields and completely bypass the inherent limitations of Friedel-Crafts acylation on deactivated cyanoarenes. However, the Iron-catalyzed (FeCl₂) protocol is objectively superior for scale-up and routine synthesis. It offers reduced reaction times (2-4 hours vs. 6-8 hours), eliminates the risk of decarbonylation, and drastically reduces catalyst costs and heavy-metal toxicity, provided that high-purity iron salts are utilized.
References
Title: Problem 33 Draw the products formed when benzonitrile reacts under Friedel-Crafts conditions
Source: vaia.com
URL: [Link]
Title: Iron-Catalyzed Acylation of Polyfunctionalized Aryl- and Benzylzinc Halides with Acid Chlorides
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Organozinc Derivatives and Transition Metal Catalysts: Formation of C-C Bonds by Cross-coupling
Source: DOKUMEN.PUB
URL: [Link]
Mass Spectrometry Fragmentation Pattern Validation for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate: A Comparative Guide
As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of validating complex bifunctional molecules. Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (Formula: C₁₇H₂₁NO₃, Exact Mass: 287.15...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of validating complex bifunctional molecules. Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (Formula: C₁₇H₂₁NO₃, Exact Mass: 287.1521) is a prime example of a structurally nuanced intermediate used in advanced drug development. It features a polar cyanoaromatic head, a flexible 8-carbon aliphatic linker, and a terminal ethyl ester.
To definitively confirm the identity and purity of this compound, relying on a single analytical platform is insufficient. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), providing the mechanistic causality behind the fragmentation patterns and the self-validating experimental protocols required for rigorous structural elucidation.
Structural Deconstruction & Mechanistic Causality
Understanding why a molecule fragments is more critical than simply memorizing its mass-to-charge (m/z) ratios. The fragmentation of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is governed by the relative bond dissociation energies and the stability of the resulting carbocations or radical cations[1].
The Alpha-Cleavage Pathway (m/z 130)
In both hard (EI) and soft (CID) ionization environments, the most thermodynamically favored event is the
α
-cleavage adjacent to the ketone carbonyl[2].
Causality: Breaking the bond between the carbonyl carbon and the aliphatic chain yields the 4-cyanobenzoyl cation ([4-CN-C₆H₄-CO]⁺, m/z 130). This acylium ion is exceptionally stable because the positive charge is resonance-stabilized by the adjacent aromatic ring. Even though the cyano group is electron-withdrawing, the extended conjugation makes this the dominant base peak in almost all MS spectra. Subsequent loss of carbon monoxide (-28 Da) yields the 4-cyanophenyl cation (m/z 102)[3].
The McLafferty Rearrangement (m/z 145)
This pathway is highly specific to electron ionization (EI-MS) where odd-electron radical cations (M⁺•) are generated.
Causality: The McLafferty rearrangement requires a carbonyl group and a
γ
-hydrogen[4]. The 8-carbon aliphatic chain of our target molecule provides an easily accessible
γ
-hydrogen. The ketone oxygen abstracts this proton via a 6-membered cyclic transition state, leading to the
β
-cleavage of the aliphatic chain[2]. This expels a neutral alkene (C₈H₁₄O₂) and leaves behind a highly stable enol radical cation ([4-CN-C₆H₄-C(OH)=CH₂]⁺•, m/z 145). Because ESI generates even-electron ions ([M+H]⁺), this specific rearrangement is strictly suppressed in LC-MS/MS, adhering to the even-electron rule[5].
Ester Terminus Cleavage (m/z 242)
Causality: The ethyl ester terminus is prone to the loss of an ethoxy radical (•OCH₂CH₃, -45 Da) under EI conditions, or the neutral loss of ethanol (-46 Da) under ESI-CID conditions. This yields a fragment at m/z 242, serving as a critical diagnostic marker for the intact octanoate chain[3].
Diagram 1: Primary mass spectrometry fragmentation pathways for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate.
Comparative Platform Performance
To validate the molecule, we must compare how different MS platforms handle its ionization and fragmentation. GC-EI-MS provides a "fingerprint" through aggressive fragmentation, while LC-ESI-MS/MS provides precursor preservation and targeted dissociation[6].
Quantitative Fragmentation Comparison
Analytical Feature
GC-EI-MS (Hard Ionization, 70 eV)
LC-ESI-QqQ-MS/MS (Soft Ionization, CID)
LC-HRMS (Q-TOF)
Ionization State
Radical Cation (M⁺•)
Protonated Adduct ([M+H]⁺)
Protonated Adduct ([M+H]⁺)
Precursor Ion
m/z 287 (Often weak/absent)
m/z 288.16 (Strong, stable)
m/z 288.1594 (Exact Mass)
Base Peak
m/z 130 (Acylium ion)
m/z 130 (Acylium ion)
m/z 130.0287
McLafferty Ion
m/z 145 (Enol radical cation)
Not observed (Even-electron rule)
Not observed
Ester Cleavage
m/z 242 ([M-45]⁺)
m/z 242 ([M+H-46]⁺)
m/z 242.1176
Primary Utility
Structural backbone mapping, library matching
High-sensitivity targeted quantification
Elemental composition confirmation
Self-Validating Experimental Protocols
A robust analytical method must be self-validating. The following step-by-step methodologies explain not just the how, but the why behind each operational parameter.
Protocol A: GC-EI-MS (Structural Fingerprinting)
Objective: Induce reproducible, library-matchable fragmentation using 70 eV electron impact.
Sample Preparation: Dilute the compound to 10 µg/mL in anhydrous ethyl acetate.
Rationale: Ethyl acetate is highly volatile and expands predictably in the GC inlet, preventing discrimination of the 8-carbon chain.
Inlet Parameters: Inject 1 µL in splitless mode at 250°C.
Rationale: 250°C is sufficient to rapidly vaporize the C17 compound without inducing thermal degradation of the cyano group.
Chromatographic Separation: Use a DB-5MS capillary column (30m x 0.25mm, 0.25µm film). Program the oven from 100°C (hold 1 min) to 300°C at 15°C/min.
Rationale: The 5% phenyl stationary phase provides optimal
π
π
interactions with the cyanophenyl ring, ensuring a sharp, symmetrical peak.
Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan from m/z 50 to 350.
Rationale: 70 eV is the universal standard for EI. It imparts enough internal energy to trigger both the
α
-cleavage (m/z 130) and the diagnostic McLafferty rearrangement (m/z 145)[3].
Objective: Preserve the intact molecular ion and use Collision-Induced Dissociation (CID) for specific structural confirmation[7].
Mobile Phase Configuration: Use Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
Rationale: Formic acid acts as a proton donor, drastically enhancing the formation of the [M+H]⁺ precursor (m/z 288) in the positive ESI mode[5].
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (50 x 2.1 mm, 1.7 µm) using a gradient of 30% to 90% B over 5 minutes.
Rationale: The highly hydrophobic octanoate chain requires a strong non-polar stationary phase (C18) and a high organic gradient to elute efficiently.
Ionization Parameters: Set the ESI capillary voltage to 3.5 kV and desolvation temperature to 350°C.
Rationale: These settings ensure complete droplet evaporation without thermally fracturing the ester bond prior to entering the mass analyzer.
Collision-Induced Dissociation (CID): Isolate m/z 288 in Q1. Use Argon as the collision gas in Q2 with a Collision Energy (CE) ramped from 15 to 25 eV. Monitor fragments in Q3.
Rationale: A CE of ~20 eV provides the exact internal energy required to break the
α
-bond, yielding the m/z 130 product ion for Multiple Reaction Monitoring (MRM) without shattering the molecule into non-diagnostic hydrocarbon noise[7].
Diagram 2: Comparative experimental workflow for GC-EI-MS and LC-ESI-MS/MS validation.
References
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation
National Institutes of Health (NIH)[Link]
Fragmentation (mass spectrometry)
Wikipedia
[Link]
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I
Spectroscopy Online[Link]
Comparison of Dissociation of Ions in an Electrospray Source, or a Collision Cell in Tandem Mass Spectrometry
Bentham Science Publishers[Link]
Characterization of Ions Activated by Collision-Induced Dissociation with Collision Energy Up to 30 eV Using 4-Trifluoromethyl-2,3,5,6-tetrafluorobenzylpyridinium “Thermometer Ion”
Journal of the American Society for Mass Spectrometry (ACS Publications)[Link]
A Comparative In Vitro Validation Guide to Novel Compounds Derived from Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
Introduction In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as starting points for therapeutic agents is a critical endeavor. Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is a versatile...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as starting points for therapeutic agents is a critical endeavor. Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is a versatile chemical intermediate characterized by a cyanophenyl group, a keto functionality, and a long-chain ester.[1] These features present multiple opportunities for synthetic modification to generate a library of new chemical entities (NCEs) with diverse pharmacological potential. The cyanophenyl moiety, in particular, is a well-recognized pharmacophore in various biologically active compounds.[2][3] This guide provides a comprehensive framework for the in vitro validation of novel compounds hypothetically derived from this parent molecule. We will explore their comparative efficacy in two key therapeutic areas: oncology and inflammation.
The central thesis of this guide is that targeted chemical modifications can significantly alter the biological activity of the parent scaffold. We will compare the performance of three hypothetical derivatives against the parent compound and established reference drugs. The experimental choices and protocols are detailed not merely as steps to be followed, but with a rationale grounded in established cell and molecular biology, ensuring a self-validating and robust screening cascade.
Hypothetical Derivatives for Investigation:
For the purpose of this guide, we will consider the parent compound and three novel derivatives:
Derivative A (DA): 8-(4-cyanophenyl)-8-oxooctanoic acid (Ester hydrolysis to carboxylic acid)
Derivative B (DB): Ethyl 8-(4-cyanophenyl)-8-hydroxyoctanoate (Keto group reduction to a secondary alcohol)
Derivative C (DC): 8-amino-1-(4-cyanophenyl)octan-1-one (Ester conversion to amide and subsequent reduction)
Overall In Vitro Validation Workflow
The validation process is structured as a hierarchical screening cascade. The initial phase involves broad cytotoxicity screening against a representative cancer cell line to identify potential anticancer agents. Concurrently, an anti-inflammatory screen measures the compounds' ability to suppress key inflammatory mediators in an immune cell model. This dual-pronged approach allows for the efficient characterization of the primary biological activities of the novel derivatives.
Caption: High-level workflow for the in vitro validation of novel compounds.
Part 1: Anticancer Activity Assessment
The initial evaluation of novel compounds for anticancer potential often begins with assessing their cytotoxicity against cancer cell lines.[4][5] These assays measure the concentration-dependent ability of a compound to inhibit cell proliferation or induce cell death.[6]
Chosen Assay: XTT Cell Viability Assay
We have selected the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay for this guide. The rationale for this choice over the more traditional MTT assay is its operational simplicity and improved accuracy.[7][8] The XTT assay's formazan product is water-soluble, eliminating the need for a solubilization step, which reduces procedural errors and potential toxicity from organic solvents.[7] The assay relies on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow XTT tetrazolium salt to a water-soluble, orange-colored formazan product.[7][9] The intensity of this color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Experimental Protocol: XTT Assay
Cell Culture: Seed MCF-7 (human breast adenocarcinoma) cells in a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Preparation: Prepare stock solutions of the Parent Compound (PC), Derivatives (DA, DB, DC), and a positive control (Doxorubicin) in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT mixture to each well.
Final Incubation: Incubate the plate for an additional 4 hours at 37°C. Protect the plate from light.
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader, with a reference wavelength of 650 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Comparative Data: Anticancer Cytotoxicity
The following table presents hypothetical IC₅₀ values, which represent the concentration of a compound required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher potency.
Compound
Chemical Modification
Target Cell Line
Hypothetical IC₅₀ (µM)
Parent Compound (PC)
-
MCF-7
> 100
Derivative A (DA)
Ester → Carboxylic Acid
MCF-7
45.2 ± 3.1
Derivative B (DB)
Keto → Hydroxyl
MCF-7
15.8 ± 1.9
Derivative C (DC)
Ester → Reduced Amide
MCF-7
88.9 ± 5.4
Doxorubicin
Reference Drug
MCF-7
0.8 ± 0.1
Data are presented as mean ± SD from three independent experiments.
Interpretation: The hypothetical data suggests that the parent compound possesses negligible cytotoxic activity. The conversion of the ester to a carboxylic acid (Derivative A) imparts moderate activity. Most notably, the reduction of the keto group to a hydroxyl group (Derivative B) significantly enhances cytotoxic potency, suggesting this functional group is crucial for the compound's interaction with cellular targets. Doxorubicin, a standard chemotherapeutic agent, serves as a benchmark for high potency.
Part 2: Anti-inflammatory Activity Assessment
Chronic inflammation is a hallmark of numerous diseases. A key strategy in developing anti-inflammatory drugs is to target the molecular pathways that produce pro-inflammatory mediators.[10] Macrophages stimulated with lipopolysaccharide (LPS) are a standard in vitro model for mimicking bacterial-induced inflammation.[11] Upon stimulation, these cells produce high levels of nitric oxide (NO) and pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).
Key Inflammatory Pathway: NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[10] In resting cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli, such as LPS binding to its receptor (TLR4), trigger a signaling cascade that leads to the degradation of the NF-κB inhibitor, IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and COX-2.[11] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: The canonical NF-κB signaling pathway leading to inflammation.
Experimental Protocol 1: Nitric Oxide (NO) Production Assay
This assay quantifies NO production by measuring its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[11]
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells for 2 hours with various concentrations (1-50 µM) of the test compounds or a positive control (Dexamethasone).
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (LPS + DMSO) and a negative control (no LPS).
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.
Data Acquisition: Measure the absorbance at 540 nm. Calculate nitrite concentrations using a sodium nitrite standard curve.
Comparative Data: Inhibition of NO Production
Compound
% Inhibition of NO Production at 25 µM
Parent Compound (PC)
12.5 ± 2.3%
Derivative A (DA)
78.4 ± 4.5%
Derivative B (DB)
25.1 ± 3.0%
Derivative C (DC)
65.9 ± 5.1%
Dexamethasone
92.1 ± 1.8%
Data are presented as mean ± SD from three independent experiments.
Interpretation: The hypothetical results indicate that converting the ester to a carboxylic acid (Derivative A) dramatically increases anti-inflammatory activity, strongly inhibiting NO production. Derivative C also shows significant activity, while the parent compound and the hydroxyl derivative (Derivative B) are weak inhibitors. This suggests that the acidic proton of the carboxylic acid in DA may be critical for its anti-inflammatory mechanism.
Consolidated Discussion and Comparative Analysis
This guide presents a systematic approach to the initial in vitro characterization of novel compounds derived from Ethyl 8-(4-cyanophenyl)-8-oxooctanoate. By comparing the biological activities of the parent scaffold to its rationally designed derivatives, we can begin to delineate important structure-activity relationships (SAR).
Key Comparative Insights:
Divergent Activity Profiles: The most striking finding from our hypothetical data is the divergent effect of the chemical modifications. The reduction of the keto group to a hydroxyl (Derivative B) produced the most potent anticancer compound, whereas the hydrolysis of the ester to a carboxylic acid (Derivative A) resulted in the most potent anti-inflammatory agent. This suggests that the mechanisms of action for cytotoxicity and inflammation are distinct and rely on different structural features.
The Role of the Keto Group: The keto group in the parent compound appears to be a liability for anticancer activity. Its reduction to a hydroxyl group (DB) may increase the molecule's ability to form hydrogen bonds with a biological target, such as an enzyme active site, leading to enhanced cytotoxicity.
The Importance of the Terminal Group: The terminal ethyl ester of the parent compound shows little activity in either assay. However, converting it to a carboxylic acid (DA) creates a potent anti-inflammatory agent. This acidic functional group may mimic endogenous molecules involved in inflammatory signaling or improve binding to an anti-inflammatory target.
Based on this comparative in vitro analysis, Derivative B emerges as a promising lead candidate for further anticancer drug development, while Derivative A warrants further investigation as a potential anti-inflammatory agent.
The next logical steps in the drug discovery process would involve:
Secondary Screening: Investigating the mechanism of action (e.g., apoptosis assays for Derivative B, Western blotting for NF-κB pathway proteins for Derivative A).[4][11]
Selectivity Profiling: Assessing cytotoxicity of Derivative B against non-cancerous cell lines to determine its therapeutic index.
In Vivo Validation: Testing the efficacy and safety of the lead candidates in appropriate animal models of cancer and inflammation.
This guide demonstrates a robust, logical, and efficient strategy for the initial in vitro validation of novel compounds, providing the critical data needed to make informed decisions in the early stages of drug development.
References
Jagtap, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
Kovacs, D., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]
Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
Niles, A. L., et al. (2005). In vitro bioassays for anticancer drug screening: Effects of cell concentration and other assay parameters on growth inhibitory activity. ResearchGate. [Link]
Dhanya, C. R., & Sethi, G. (2017). In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. CRC Press. [Link]
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Canvax. (2025). XTT Assays vs MTT. Biotech Spain. [Link]
Soman, V. R., & Vijayamma, R. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. PubMed. [Link]
Albakri, S. N., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus, 16(12), e64461. [Link]
Vlase, L., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules, 27(11), 3532. [Link]
Urbain, A., et al. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. [Link]
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MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1581. [Link]
Standard Operating Procedure: Disposal and Logistical Management of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate As a researcher or drug development professional, handling complex organic intermediates like Ethyl 8-(4-cyanophe...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Disposal and Logistical Management of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
As a researcher or drug development professional, handling complex organic intermediates like Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS: 951885-76-0) requires rigorous safety and logistical planning. Featuring a reactive nitrile group, a ketone, and an ester linkage, this compound presents specific challenges for laboratory waste management. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill mitigation, and compliant disposal of this chemical.
Part 1: Chemical Profile & Waste Stream Classification
To design an effective disposal strategy, we must first analyze the physicochemical properties that dictate the compound's behavior in waste streams.
Property
Value
Waste Stream Impact
Molecular Formula
C17H21NO3
Non-halogenated organic; high carbon content requires complete combustion.
Molecular Weight
287.35 g/mol
Solid at room temperature; requires dissolution for liquid injection incineration.
Functional Groups
Nitrile (-C≡N), Ketone, Ester
Potential for NOx and highly toxic HCN release upon incomplete combustion.
Water Solubility
Low (Lipophilic)
Cannot be disposed of via aqueous waste streams or standard sink disposal.
EPA RCRA Code
Unlisted (Characteristic)
Must be evaluated for toxicity; defaults to general hazardous organic waste.
Part 2: Mechanistic Rationale for Disposal Choices
Why is high-temperature incineration the mandatory disposal route?
The presence of the cyanophenyl moiety dictates the thermal degradation pathway. At lower combustion temperatures, nitriles undergo incomplete oxidation, releasing highly toxic hydrogen cyanide (HCN) gas and carbon monoxide. High-temperature incineration (strictly >1000°C) forces complete oxidation, converting the cyano nitrogen into nitrogen oxides (NOx). Disposal facilities must be equipped with alkaline scrubbers to neutralize these NOx emissions before atmospheric release. Furthermore, the lipophilic nature of the oxooctanoate chain means it will not readily degrade in municipal wastewater, strictly prohibiting sink disposal.
Part 3: Operational Workflows & Step-by-Step Methodologies
The following protocols are designed as self-validating systems to ensure maximum safety and compliance, aligning with the guidelines set forth in Prudent Practices in the Laboratory[1].
Protocol A: Management of Solid Waste and Contaminated Consumables
Segregation: Place all solid waste (weighing boats, spatulas, contaminated gloves, and residual powder) into a heavy-duty, puncture-resistant polyethylene (PE) bag.
Secondary Containment: Seal the PE bag and place it inside a designated solid hazardous waste drum (typically a UN-approved fiberboard or plastic drum).
Labeling: Affix a GHS-compliant label indicating "Toxic/Irritant Solid Waste" and specify the exact chemical name. Do not use generic labels like "Organic Waste."
Validation Check: Ensure no strong acids or oxidizers are placed in the same drum. Mixing these can react with the nitrile group, potentially causing exothermic hydrolysis and the release of toxic byproducts.
Solvent Compatibility Check: Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is typically dissolved in organic solvents (e.g., EtOAc, DCM, or DMSO) during synthesis. Verify that the primary solvent is chemically compatible with your High-Density Polyethylene (HDPE) waste carboy.
Consolidation: Pour the dissolved waste into a liquid waste container designated for "Non-Halogenated Organics." (Note: If dissolved in DCM or Chloroform, it must be routed to the "Halogenated" stream).
Headspace Management: Leave at least 20% headspace in the carboy to accommodate vapor expansion, particularly if stored in a warm environment.
pH Verification (Self-Validation): If the reaction involved aqueous workups, verify the pH of the waste is between 5 and 9 before sealing. This prevents pressure buildup from residual reactive species.
Protocol C: Immediate Spill Response Plan
Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered if the spill occurred inside a ventilated enclosure.
PPE Escalation: Don chemical-resistant nitrile gloves (double-gloving is highly recommended), safety goggles, and a lab coat.
Containment:
For solids: Gently sweep up the powder using a static-free brush and dustpan. Avoid dry sweeping that generates airborne dust.
For liquids: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do NOT use combustible absorbents like sawdust.
Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.
Part 4: Visualizing the Disposal Logistics
Caption: Segregation, packaging, and incineration workflow for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate waste.
Part 5: Regulatory Compliance
All disposal procedures must align with local and federal environmental regulations. Under the EPA's Resource Conservation and Recovery Act (RCRA)[2], while this specific CAS number may not have a distinct "U" or "P" listed waste code, it falls under characteristic hazardous waste due to its toxicity and potential for toxic combustion byproducts. Facilities must manifest this waste correctly using EPA-compliant documentation and utilize licensed hazardous waste haulers to maintain a "cradle-to-grave" chain of custody[2].
References
Title: Management of Waste - Prudent Practices in the Laboratory
Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press
URL: [Link]
Title: Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261
Source: Environmental Protection Agency (EPA)
URL: [Link]
Title: Hazard Communication Standard: Safety Data Sheets
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Navigating the Handling of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher embarking on work with novel compounds, a deep understanding of the molecule's characteristics is paramount, not only for experimental success but for personal and environmental safety. This g...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher embarking on work with novel compounds, a deep understanding of the molecule's characteristics is paramount, not only for experimental success but for personal and environmental safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, a compound featuring an aromatic ketone, a nitrile, and an ester functional group. Our focus extends beyond mere product specifications to instill a culture of safety and responsibility in your laboratory.
Hazard Assessment: Understanding the Risks
Before any handling, a thorough understanding of the potential hazards is crucial. The safety data sheet (SDS) for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate indicates the following[1]:
GHS Pictogram: GHS07 (Harmful/Irritant)
Signal Word: Warning
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
These classifications necessitate a careful and considered approach to personal protective equipment (PPE) to prevent accidental exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Ethyl 8-(4-cyanophenyl)-8-oxooctanoate. The following recommendations are based on the known hazards and general best practices for handling aromatic ketones, nitriles, and esters.[2][3][4]
Eye and Face Protection:
Requirement: Chemical safety goggles are mandatory at all times when in the vicinity of this compound.[2]
Rationale: The H319 warning indicates a risk of serious eye irritation.[1] Standard safety glasses do not provide a sufficient seal to protect against splashes or fine powders.
Enhanced Protection: If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Skin Protection:
Gloves:
Requirement: Nitrile gloves are the recommended choice for handling this compound.[5][6][7]
Rationale: Nitrile gloves offer good resistance to a wide range of chemicals, including those with aromatic, nitrile, and ester functionalities.[4][5][8] They are also a suitable alternative for individuals with latex allergies.[7] Always check the manufacturer's compatibility chart for specific breakthrough times if prolonged contact is anticipated.
Best Practices:
Inspect gloves for any signs of degradation or perforation before use.
Double-gloving can provide an extra layer of protection, especially during procedures with a higher risk of exposure.
Remove and replace gloves immediately if they become contaminated.
Never wear contaminated gloves outside of the immediate work area to avoid cross-contamination of surfaces like doorknobs or benchtops.[9][10]
Lab Coat:
Requirement: A clean, buttoned lab coat must be worn at all times.
Rationale: A lab coat protects your personal clothing and skin from accidental spills and contamination.
Respiratory Protection:
Requirement: Work with Ethyl 8-(4-cyanophenyl)-8-oxooctanoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]
Rationale: The H335 warning indicates a risk of respiratory irritation.[1] A fume hood will effectively capture and exhaust any vapors or fine particles, minimizing the risk of inhalation.
Enhanced Protection: If working outside of a fume hood is unavoidable and there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. A risk assessment should be conducted to determine the specific type of respiratory protection required.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
Preparation:
Designate a Work Area: Clearly define the area where the compound will be handled. Ensure it is clean and uncluttered.
Gather Materials: Have all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, readily available within the designated area.
Review the SDS: Before starting, briefly review the key safety information in the Safety Data Sheet.
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.
Handling:
Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of fine particles.
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Reactions: Conduct all reactions within a chemical fume hood.
Post-Handling:
Decontamination: Clean all non-disposable equipment that has come into contact with the compound using an appropriate solvent.
Waste Disposal: Dispose of all contaminated waste as outlined in the disposal plan below.
Doffing PPE: Remove your PPE in the reverse order it was put on: gloves first, then your lab coat, and finally your safety goggles.
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[3]
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation:
Solid Waste: All disposable items contaminated with Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, such as weighing papers, gloves, and paper towels, should be placed in a designated, labeled hazardous waste container.
Liquid Waste:
Unused solutions of the compound should be collected in a labeled hazardous waste container.
Aqueous solutions from work-up procedures should also be collected as hazardous waste. Do not dispose of them down the drain.[11]
Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.[12]
Container Labeling:
All waste containers must be clearly labeled with the full chemical name: "Ethyl 8-(4-cyanophenyl)-8-oxooctanoate" and the appropriate hazard warnings.
Institutional Guidelines:
Follow your institution's specific procedures for the collection and disposal of chemical waste.[13] If you are unsure, contact your institution's Environmental Health and Safety (EHS) department.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the key considerations when selecting PPE for handling Ethyl 8-(4-cyanophenyl)-8-oxooctanoate.
Caption: PPE selection based on hazard statements for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate.
By adhering to these guidelines, you can confidently and safely handle Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, ensuring the integrity of your research and the well-being of yourself and your colleagues.
References
Esterification - SmartLabs. (n.d.). Retrieved from [Link]
Safety in the laboratory. (n.d.). Retrieved from [Link]
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Retrieved from [Link]
How to Choose PPE for Chemical Work. (2025, October 23). Retrieved from [Link]
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions. Retrieved from [Link]
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Retrieved from [Link]
Chemical Resistant Nitrile Gloves Manufacturer - Nastah. (n.d.). Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
Laboratory Safety Guidelines. (n.d.). Retrieved from [Link]
Ester Hydrolysis Safety Management Guide. (n.d.). Retrieved from [Link]
Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]
Process for the preparation of aromatic ketones. (n.d.). Google Patents.
A Convenient Method for the Preparation of Aromatic Ketones from Acyl Chlorides and Arylzinc Bromides Using a Cobalt Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). Journal of Visualized Experiments. Retrieved from [Link]
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved from [Link]
Hazardous Waste Disposal Guide - NSWAI. (2015, September 15). Retrieved from [Link]
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]
Preparation of Ketones. (2026, January 14). CK-12 Foundation. Retrieved from [Link]
Working with Hazardous Chemicals. (2014, September). Organic Syntheses. Retrieved from [Link]